1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
説明
Structure
3D Structure
特性
IUPAC Name |
1-(4-hydroxyphenyl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXGFSJRCMJOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185915 | |
| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32136-81-5 | |
| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32136-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032136815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxyphenyl)-2-methoxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-HYDROXYPHENYL)-2-METHOXYETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA3P0U4OWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(4-Hydroxyphenyl)-2-methoxyethan-1-one chemical properties
An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
Abstract
This compound, also known as 2-Methoxy-4'-hydroxyacetophenone, is an organic compound of interest in various scientific fields. Structurally, it is an acetophenone derivative characterized by a para-substituted hydroxyl group and an alpha-substituted methoxy group.[1] These functional groups contribute to its potential as an antioxidant and its utility as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and a summary of its known characteristics, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a tan solid under standard conditions.[2] Its core structure consists of a phenyl ring functionalized with a ketone, a hydroxyl group, and a methoxy group, which influence its chemical behavior and solubility.[1]
Identifiers and Descriptors
| Identifier/Descriptor | Value | Reference |
| IUPAC Name | 1-(4-hydroxyphenyl)-2-methoxyethanone | [3][4] |
| CAS Number | 32136-81-5 | [5][6] |
| Molecular Formula | C₉H₁₀O₃ | [5][6] |
| SMILES | COCC(=O)C1=CC=C(C=C1)O | [3] |
| InChIKey | HUXGFSJRCMJOAK-UHFFFAOYSA-N | [3] |
| Synonyms | 2-Methoxy-4'-hydroxyacetophenone, 4-Hydroxy-α-methoxyacetophenone, Ethanone, 1-(4-hydroxyphenyl)-2-methoxy- | [1][7] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 166.17 g/mol | [3][7] |
| Exact Mass | 166.062994177 Da | [3][7] |
| Melting Point | 128-130 °C (recrystallized from Benzene) | [5][6][7] |
| Boiling Point | 315.6 ± 22.0 °C at 760 mmHg (Predicted) | [5][7] |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [7][8] |
| Flash Point | 128.9 °C | [5][7] |
| pKa | 7.84 ± 0.15 (Predicted) | [7] |
| LogP (XLogP3) | 1.4 | [7] |
| Topological Polar Surface Area | 46.5 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 3 | [7] |
Spectral Information
Spectral data are crucial for the structural elucidation and confirmation of this compound.
-
¹³C NMR Spectra: Data available through spectral databases confirm the carbon skeleton of the molecule.[3]
-
Infrared (IR) Spectra: FTIR spectra, typically acquired using a KBr-pellet technique, are available and provide information about the compound's functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.[3]
-
Mass Spectrometry: Mass spectral data are available for determining the molecular weight and fragmentation pattern of the compound.[3]
Experimental Protocols
The synthesis of this compound can be achieved through several routes. The following protocols are based on established chemical literature.[2]
Synthesis from 2-Bromo-1-(4-hydroxyphenyl)acetophenone
This method involves the nucleophilic substitution of bromide with a methoxide group.
Materials:
-
2-Bromo-1-(4-hydroxyphenyl)acetophenone (1.0 eq)
-
Methanol (as solvent and reagent source)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) or other suitable acid for pH adjustment
Procedure:
-
Dissolve 2.0 g of 2-bromo-1-(4-hydroxyphenyl)acetophenone in 11 g of methanol in a round-bottom flask equipped with a magnetic stirrer.[2]
-
Prepare a saturated solution of sodium hydroxide in methanol (e.g., 1 g NaOH in 4.2 mL methanol).[2]
-
Slowly add the methanolic NaOH solution dropwise to the solution of the bromo-ketone at room temperature.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 30 g of ice water.[2]
-
Adjust the pH of the aqueous mixture to 6 using a suitable acid, which will cause the product to precipitate.[2]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum.
-
The resulting yellowish-green product can be further purified by recrystallization from a suitable solvent like benzene to yield tan crystals.[2][7] The yield is approximately 85%.[2]
Synthesis via Catalytic Debenzylation
This method is suitable if starting from a benzyl-protected precursor.
Materials:
-
1-(4-Benzyloxyphenyl)-2-methoxyethanone (1.0 eq)
-
Methanol (as solvent)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve 1-(4-benzyloxyphenyl)-2-methoxyethanone in methanol in a hydrogenation vessel.[2]
-
Add a catalytic amount of 5% Pd/C to the solution.[2]
-
Pressurize the vessel with hydrogen gas (e.g., 5 bars).[2]
-
Stir the reaction mixture vigorously at room temperature for 24 hours or until hydrogen uptake ceases.[2]
-
Monitor the reaction by TLC to confirm the removal of the benzyl protecting group.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain this compound in high purity (reported yield of 81%).[2]
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
References
- 1. CAS 32136-81-5: 1-(4-Hydroxyphenyl)-2-methoxyethanone [cymitquimica.com]
- 2. This compound | 32136-81-5 [chemicalbook.com]
- 3. 1-(4-Hydroxyphenyl)-2-methoxyethanone | C9H10O3 | CID 3015614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. Page loading... [guidechem.com]
- 6. anaxlab.com [anaxlab.com]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2'-Hydroxy-4'-methoxyacetophenone (Paeonol)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2'-Hydroxy-4'-methoxyacetophenone, a significant phenolic compound commonly known as Paeonol. Found in various medicinal plants, including the root bark of Paeonia suffruticosa, its precise molecular structure is critical for understanding its biological activities and for the development of new therapeutic agents. This document details the spectroscopic analysis and synthetic methodologies pivotal to confirming its chemical identity.
Spectroscopic Data Summary
The structural framework of 2'-Hydroxy-4'-methoxyacetophenone has been meticulously characterized using a suite of spectroscopic techniques. The quantitative data derived from these analyses are summarized below, providing a clear and concise reference for its identification.
| Spectroscopic Technique | Parameter | Observed Value |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | 7.80 (d, J=9.4 Hz, 1H), 6.54 (d, J=2.3 Hz, 1H), 6.53 (dd, J=9.4, 2.3 Hz, 1H), 3.82 (s, 3H), 2.57 (s, 3H)[1] |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) ppm | 197.4 (C=O), 164.1 (C-OH), 158.7 (C-OCH₃), 132.5 (CH), 121.6 (C), 106.0 (CH), 99.6 (CH), 55.5 (OCH₃), 31.8 (CH₃)[1] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Calculated: 205.08592, Found: 205.06449[1] |
| [M+Na]⁺ | Calculated: 227.06787, Found: 227.06788[1] | |
| Infrared (IR) Spectroscopy | Key Absorption Bands (cm⁻¹) | A broad range of characteristic absorptions are typically observed, including O-H stretching, C=O stretching, and C-O stretching. |
| Physical Properties | Melting Point | 48-50 °C |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol |
Experimental Protocols
The synthesis and subsequent purification of 2'-Hydroxy-4'-methoxyacetophenone are crucial for obtaining a pure sample for structural analysis and further research. A widely adopted synthetic route is the selective methylation of 2,4-dihydroxyacetophenone.
Synthesis of 2'-Hydroxy-4'-methoxyacetophenone
This protocol is based on the selective methylation of 2,4-dihydroxyacetophenone using dimethyl sulfate in a biphasic system, which is a method suitable for industrial-scale production.[2]
Materials:
-
2,4-dihydroxyacetophenone
-
Dimethyl sulfate
-
Toluene (or another suitable aromatic hydrocarbon)
-
Aqueous sodium hydroxide solution
-
Tetra-n-butylammonium bromide (phase-transfer catalyst)
-
Hexane or Heptane (for crystallization)
Procedure:
-
A mixture of 2,4-dihydroxyacetophenone, toluene, and water is prepared in a reaction vessel.
-
A phase-transfer catalyst, such as tetra-n-butylammonium bromide, is added to the mixture.
-
The pH of the aqueous phase is adjusted to and maintained between 8.5 and 10.5 by the controlled addition of an alkaline aqueous solution (e.g., sodium hydroxide).[2]
-
Dimethyl sulfate is added to the reaction mixture, and the temperature is maintained between 30-50 °C (preferably 35-40 °C).[2]
-
The reaction is monitored for completion.
-
Upon completion, the organic layer is separated.
-
The organic solvent (toluene) is partially concentrated under reduced pressure.
-
An aliphatic hydrocarbon such as hexane or heptane is added to the concentrated solution, followed by cooling to induce crystallization of the 2'-Hydroxy-4'-methoxyacetophenone product.[2]
-
The crystalline product is collected by filtration and dried.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of the purified product is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. The chemical shifts, splitting patterns, and integration values of the signals are analyzed to determine the number and connectivity of protons in the molecule.
-
¹³C NMR Analysis: The ¹³C NMR spectrum is acquired on a 100 MHz spectrometer. The chemical shifts of the carbon signals are analyzed to identify the different carbon environments, including carbonyl, aromatic, and methyl carbons.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to determine the elemental composition.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the sample is analyzed, either as a neat liquid, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum is recorded, and the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., hydroxyl, carbonyl, ether) are identified.
Visualizations
The following diagrams illustrate the logical workflow for the structure elucidation and the key structural features of 2'-Hydroxy-4'-methoxyacetophenone.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis leading to the structure confirmation of 2'-Hydroxy-4'-methoxyacetophenone.
Caption: Key functional groups of 2'-Hydroxy-4'-methoxyacetophenone and their corresponding spectroscopic signals.
References
A Comprehensive Technical Guide to the Physical Characteristics of 4-Hydroxy-α-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-α-methoxyacetophenone, more commonly known as apocynin or acetovanillone, is a naturally occurring organic compound with the chemical formula C₉H₁₀O₃.[1][2] First isolated from the root of Canadian hemp (Apocynum cannabinum), it has garnered significant interest in the scientific community for its pharmacological properties, most notably as an inhibitor of NADPH oxidase.[1][2] This enzyme is crucial in the production of reactive oxygen species (ROS), implicating apocynin in the study and potential treatment of various inflammatory diseases, atherosclerosis, and neurodegenerative disorders.[2][3] This technical guide provides an in-depth overview of its core physical characteristics, experimental protocols for their determination, and relevant biological pathways.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of 4-Hydroxy-α-methoxyacetophenone are summarized below. These values are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)ethanone | [1][2] |
| Synonyms | Apocynin, Acetovanillone | [1][2] |
| CAS Number | 498-02-2 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molar Mass | 166.17 g/mol | [1] |
| Appearance | Light yellow to yellow solid; off-white to brown powder | [4] |
| Odor | Faint vanilla odor | [1][4] |
| Melting Point | 112°C to 116°C | [1][2] |
| Boiling Point | 295°C to 300°C | [1][2] |
Solubility Profile
Apocynin's solubility is a critical factor for its use in both in vitro and in vivo studies.
| Solvent | Solubility |
| Hot Water | Soluble |
| Ethanol | Soluble (to 100 mM) |
| DMSO | Soluble (to 100 mM) |
| Benzene | Soluble |
| Chloroform | Soluble |
| Ether | Soluble |
| Ethyl Acetate | Soluble |
| Petroleum Ether | Insoluble |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Hydroxy-α-methoxyacetophenone.
| Spectroscopic Technique | Key Characteristics |
| UV-Vis | Strong absorption with two peaks at 275 nm and 303 nm in aqueous solutions.[3] |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons, the methoxy group, the acetyl group, and the hydroxyl group.[5] |
| ¹³C NMR | Signals representing the nine distinct carbon atoms in the molecule, including the carbonyl carbon of the ketone and the aromatic carbons. |
| FT-IR | Vibrational bands indicating the presence of O-H (hydroxyl), C-H (aromatic and methyl), C=O (ketone), and C-O (ether) functional groups. |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical and spectroscopic characteristics of 4-Hydroxy-α-methoxyacetophenone.
Determination of Melting Point (Thiele Tube Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
4-Hydroxy-α-methoxyacetophenone sample
-
Capillary tubes (sealed at one end)
-
Thiele tube
-
High-temperature oil (e.g., mineral oil or silicone oil)
-
Thermometer (calibrated)
-
Bunsen burner or heating mantle
-
Rubber band or wire
Procedure:
-
Sample Preparation: A small amount of the dry, powdered 4-Hydroxy-α-methoxyacetophenone is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The Thiele tube is filled with oil to a level above the top arm. The thermometer and capillary tube are attached together using a rubber band, with the sample aligned with the thermometer bulb.
-
Heating: The apparatus is gently heated at the side arm of the Thiele tube. The convection currents of the oil ensure uniform heating.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has melted is recorded as the final melting point. The melting point is reported as a range.
UV-Vis Spectroscopy for Absorbance Characteristics
Objective: To determine the wavelengths of maximum absorbance (λmax) and molar absorptivity.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
4-Hydroxy-α-methoxyacetophenone sample
-
Solvent (e.g., water or ethanol)
Procedure:
-
Stock Solution Preparation: A stock solution of known concentration (e.g., 1 mM) of 4-Hydroxy-α-methoxyacetophenone is prepared by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.
-
Serial Dilutions: A series of dilutions (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) are prepared from the stock solution.[3]
-
Spectrophotometer Setup: The spectrophotometer is blanked using the solvent in a quartz cuvette.
-
Measurement: The absorbance of each dilution is measured across a UV-Vis spectrum (e.g., 200-400 nm) to identify the λmax values.
-
Data Analysis: A calibration curve is plotted (Absorbance vs. Concentration) for each λmax. The molar absorptivity coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
Materials:
-
NMR spectrometer
-
NMR tubes
-
4-Hydroxy-α-methoxyacetophenone sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.
-
¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. The resulting spectrum shows chemical shifts (δ) in parts per million (ppm), integration (relative number of protons), and splitting patterns (multiplicity) for each unique proton environment.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is then acquired. This spectrum shows a single peak for each unique carbon atom in the molecule, providing information about the carbon skeleton.
Biological Activity and Experimental Workflow
4-Hydroxy-α-methoxyacetophenone's primary biological role studied is the inhibition of NADPH oxidase, which reduces oxidative stress.
References
- 1. Apocynin - Wikipedia [en.wikipedia.org]
- 2. 4'-Hydroxy-3'-methoxyacetophenone, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'-Hydroxy-3'-methoxyacetophenone(498-02-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 32136-81-5 Erroneously, Correct CAS: 3919-74-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. It is important to note that while the topic references CAS number 32136-81-5, this identifier corresponds to 1-(4-hydroxyphenyl)-2-methoxyethanone. The correct CAS number for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is 3919-74-2 . This compound is of significant interest in the pharmaceutical industry, primarily as a known impurity of the antibiotic flucloxacillin, where it is designated as "Flucloxacillin Impurity D".[1][2][3][4] Its role as a process-related impurity necessitates thorough characterization to ensure the quality and safety of the final drug product.[5]
This guide summarizes the available quantitative spectroscopic data (NMR, IR, MS), provides detailed experimental protocols for the cited analyses, and includes visualizations of relevant experimental workflows.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid |
| CAS Number | 3919-74-2 |
| Molecular Formula | C₁₁H₇ClFNO₃ |
| Molecular Weight | 255.63 g/mol |
| Appearance | White to cream or pale brown powder[5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
A reported ¹H NMR spectrum of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid synthesized in-house and dissolved in CDCl₃ showed the following chemical shifts (δ) in ppm:[1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.87 | s | 3H | -CH₃ |
| 7.08 | t, J=8.8Hz | 1H | Ar-H |
| 7.33 | t, J=8.0Hz | 1H | Ar-H |
| 7.41-7.47 | m | 1H | Ar-H |
Expected ¹³C NMR Data
Infrared (IR) Spectroscopy
Specific IR data for this compound is not detailed in the available literature. However, the expected characteristic absorption bands for the functional groups present are:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | 3300-2500 (broad) |
| C=O (Carboxylic acid) | 1760-1690 |
| C=N (Isoxazole) | ~1650 |
| C-Cl | 850-550 |
| C-F | 1400-1000 |
Mass Spectrometry (MS)
Detailed mass spectrometry data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is not widely published. The molecular ion peak [M]⁺ would be expected at m/z 255, with an isotopic peak at m/z 257 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), followed by fragmentation of the isoxazole ring and the substituted phenyl ring.
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A standard protocol for preparing a sample of a carboxylic acid for NMR analysis involves dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is generally used.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.
-
The ground sample is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent pellet.
-
The KBr pellet is then placed in the sample holder of the FTIR instrument for analysis.
Mass Spectrometry (MS)
Method (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample is vaporized by heating in the ion source.
-
The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
Logical Relationships and Workflows
The following diagram illustrates a general workflow for the analysis of a pharmaceutical impurity like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
References
An In-depth Technical Guide on the Natural Occurrence of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of the phenolic compound 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one. While its presence in the plant kingdom is noted, specific quantitative data and detailed experimental protocols for its isolation and analysis from natural sources are not extensively documented in readily available scientific literature. This guide consolidates the existing information on its natural source, proposes a biosynthetic pathway, and outlines generalized experimental methodologies for its study. Furthermore, it touches upon the biological activities of structurally related compounds to provide a broader context for future research.
Introduction
This compound, also known by its synonym 2-Methoxy-4'-hydroxyacetophenone, is a phenolic compound with the chemical formula C₉H₁₀O₃. Its structure features a hydroxyphenyl group attached to a methoxyethanone moiety. While this compound is commercially available and used in organic synthesis, its natural origins are of significant interest to researchers in pharmacognosy, natural product chemistry, and drug discovery.
It is important to distinguish this compound from the structurally similar and more widely studied compound, Dehydrozingerone. Although both are phenolic ketones, they are distinct molecules with different substitution patterns. This guide will focus exclusively on this compound.
Natural Occurrence
The primary documented natural source of this compound is the plant species Dioscorea japonica, a type of yam. Phytochemical studies of various Dioscorea species have revealed a rich diversity of secondary metabolites, including steroidal saponins, phenanthrenes, and other phenolic compounds[1][2][3][4][5]. While the presence of acetophenone derivatives in Dioscorea japonica has been reported, specific quantitative data for this compound in this plant is not available in the reviewed literature[1].
Table 1: Documented Natural Source of this compound
| Compound Name | Synonym(s) | Plant Species | Family | Plant Part | Reference(s) |
| This compound | 2-Methoxy-4'-hydroxyacetophenone | Dioscorea japonica | Dioscoreaceae | Not specified | [1] |
Proposed Biosynthetic Pathway
The biosynthesis of acetophenone derivatives in plants is understood to originate from the shikimate pathway, which is the primary route for the production of aromatic amino acids[6]. The proposed pathway for this compound likely involves a series of enzymatic reactions starting from L-phenylalanine. A key step is the β-oxidative chain-shortening of a cinnamic acid derivative[6].
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
As the primary literature detailing the specific isolation and quantification of this compound from Dioscorea japonica is not readily accessible, a generalized experimental protocol for the extraction and analysis of phenolic compounds from Dioscorea species is presented below. This protocol is based on established methodologies for similar compounds.
General Extraction and Fractionation
-
Plant Material Preparation: The plant material (e.g., tubers of Dioscorea japonica) is washed, dried, and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, such as methanol or ethanol, using techniques like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Solvent Evaporation: The crude extract is concentrated under reduced pressure using a rotary evaporator.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
Isolation and Purification
-
Column Chromatography: The fractions (particularly the ethyl acetate and n-butanol fractions, which are likely to contain phenolic compounds) are subjected to column chromatography over silica gel or Sephadex LH-20.
-
Preparative HPLC: Further purification of the isolated fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Identification and Quantification
-
Spectroscopic Analysis: The structure of the isolated compound is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Quantitative Analysis (HPLC):
-
Chromatographic Conditions: A reversed-phase C18 column is typically used with a gradient elution system of water (often with a small percentage of formic acid or acetic acid) and methanol or acetonitrile.
-
Detection: A UV detector set at a wavelength determined from the UV spectrum of the pure compound (e.g., around 280 nm for phenolic compounds).
-
Quantification: A calibration curve is generated using a pure standard of this compound to quantify its concentration in the plant extracts.
-
Caption: Generalized workflow for the isolation and analysis of this compound.
Biological Activity of Related Compounds
Direct studies on the biological activity of this compound are limited. However, the broader class of acetophenones and related phenolic compounds exhibit a range of pharmacological effects. For instance, a synthesized derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has demonstrated antioxidant and central nervous system activities, including anxiolytic-like and antidepressant-like effects in preclinical models. Other naturally occurring acetophenones are known to possess anti-inflammatory, antimicrobial, and antioxidant properties. These findings suggest that this compound may also possess interesting biological activities worthy of investigation.
Conclusion
This compound is a naturally occurring phenolic compound identified in Dioscorea japonica. While its presence in nature is confirmed, a significant gap exists in the scientific literature regarding its quantitative levels in this plant and specific, detailed protocols for its extraction and analysis. The proposed biosynthetic pathway, originating from the shikimate pathway, provides a framework for understanding its formation in plants. The generalized experimental protocols outlined in this guide offer a starting point for researchers interested in isolating and studying this compound. Given the diverse biological activities of related acetophenones, future research into the pharmacological properties of this compound is warranted and holds potential for the discovery of new therapeutic agents.
References
- 1. brieflands.com [brieflands.com]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Bioactive Metabolites of Dioscorea Species and Their Potential Applications in Functional Food Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
This guide provides comprehensive information on 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one, a compound of interest for researchers, scientists, and professionals in drug development. The document covers its nomenclature, physicochemical properties, synthesis, and analytical methods, along with insights into its potential biological activities.
Nomenclature and Synonyms
This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below for clear identification and cross-referencing.
| Synonym | Source |
| 1-(4-hydroxyphenyl)-2-methoxyethanone | PubChem[1] |
| 2-Methoxy-4'-hydroxyacetophenone | Anax Laboratories[2] |
| 2-Methoxy-1-(4-hydroxyphenyl)ethanone | Echemi[3] |
| 4-Hydroxy-α-methoxyacetophenone | Echemi[3] |
| Acetophenone, 4′-hydroxy-2-methoxy- | CymitQuimica[4] |
| Ethanone, 1-(4-hydroxyphenyl)-2-methoxy- | SIELC Technologies[5] |
| CAS Number | 32136-81-5 |
| PubChem CID | 3015614 |
| EINECS Number | 250-929-2 |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and interpretation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | PubChem[1] |
| Molecular Weight | 166.17 g/mol | PubChem[1] |
| Appearance | Tan Solid | ChemicalBook[6] |
| Melting Point | 128-130 °C | Echemi[3] |
| Boiling Point (Predicted) | 315.6 ± 22.0 °C at 760 mmHg | Echemi[3] |
| Density (Predicted) | 1.168 ± 0.06 g/cm³ | Echemi[3] |
| pKa (Predicted) | 7.84 ± 0.15 | Echemi[3] |
| LogP | 0.968 | SIELC[5] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the methoxylation of an α-halo-4-hydroxyacetophenone derivative.[6] A general experimental protocol is detailed below.
Materials:
-
2-Bromo-1-(4-hydroxyphenyl)acetophenone
-
Methanol (reagent grade)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Ice
Procedure:
-
Dissolve 2 g of 2-bromo-1-(4-hydroxyphenyl)acetophenone in 11 g of methanol in a suitable reaction flask.
-
Prepare a saturated solution of sodium hydroxide in methanol (e.g., 1 g NaOH in 4.2 mL methanol).
-
Slowly add 30 g of the methanolic NaOH solution dropwise to the solution of the starting material with stirring.
-
After the addition is complete, pour the reaction mixture into 30 g of ice water.
-
Adjust the pH of the aqueous mixture to 6 with a suitable acid (e.g., dilute HCl).
-
The product, α-methoxy-4-hydroxyacetophenone, will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield a yellowish-green solid.
-
Confirm the purity and identity of the product using ¹H-NMR analysis.[6]
Diagram of Synthesis Workflow:
Caption: A flowchart illustrating the synthesis of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity and quantification of this compound can be determined using reverse-phase HPLC.[5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid. The exact ratio of MeCN to water should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (a common starting point for similar phenols is around 270-280 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard solutions and the sample solution.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time. Quantify the compound by comparing its peak area to a calibration curve generated from the standard solutions.
Potential Biological Activity and Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are limited, its structural features suggest potential biological activities, particularly as an antioxidant and anti-inflammatory agent.[4] Research on structurally related compounds provides insights into possible mechanisms of action. For instance, certain chalcones and phenylpropanoids have been shown to modulate key inflammatory and oxidative stress pathways.[7][8]
Hypothesized Anti-Inflammatory Signaling Pathway:
Based on the activity of similar compounds, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways. These pathways are central to the expression of inflammatory mediators like cytokines and enzymes such as COX-2 and iNOS.
Caption: A diagram of a hypothesized anti-inflammatory signaling pathway for the compound.
Further research is necessary to elucidate the precise molecular targets and signaling pathways directly affected by this compound. Experimental validation through in vitro and in vivo models is required to confirm these potential therapeutic effects.
References
- 1. 1-(4-Hydroxyphenyl)-2-methoxyethanone | C9H10O3 | CID 3015614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anaxlab.com [anaxlab.com]
- 3. echemi.com [echemi.com]
- 4. CAS 32136-81-5: 1-(4-Hydroxyphenyl)-2-methoxyethanone [cymitquimica.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound | 32136-81-5 [chemicalbook.com]
- 7. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one from 2-bromo-1-(4-hydroxyphenyl)acetophenone
Introduction
This document provides a detailed protocol for the synthesis of 1-(4-hydroxyphenyl)-2-methoxyethan-1-one, also known as 4-hydroxy-α-methoxyacetophenone, from its precursor, 2-bromo-1-(4-hydroxyphenyl)acetophenone. The reaction proceeds via a Williamson ether synthesis, a well-established and versatile method for forming ethers.[1][2] In this specific application, the methoxide ion acts as a nucleophile, displacing the bromide from the alpha-carbon of the acetophenone derivative in an SN2 reaction.[1] The resulting product is a valuable compound in organic synthesis.[3] This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Reaction Scheme
The synthesis involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(4-hydroxyphenyl)acetophenone by a methoxide ion.
-
Reactant: 2-bromo-1-(4-hydroxyphenyl)acetophenone (CAS: 2491-38-5)[4]
-
Reagent: Sodium Methoxide (formed in situ from Sodium Hydroxide and Methanol)
-
Product: this compound (CAS: 32136-81-5)[3]
-
By-product: Sodium Bromide
Experimental Protocol
This protocol is based on a general procedure for the synthesis of 1-(4-hydroxyphenyl)-2-methoxyacetophenone.[3]
Materials and Equipment:
-
2-bromo-1-(4-hydroxyphenyl)acetophenone
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Ice
-
Dilute acid (e.g., HCl or H₂SO₄) for pH adjustment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Preparation of the Methanolic NaOH Solution: Prepare a saturated solution of sodium hydroxide in methanol by dissolving 1 g of NaOH in 4.2 ml of methanol. For the reaction scale described, approximately 30 g of this solution will be needed.[3]
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 2 g of 2-bromo-1-(4-hydroxyphenyl)acetophenone in 11 g of methanol with stirring.[3]
-
Reaction: Cool the flask containing the starting material in an ice bath. Slowly add the methanolic sodium hydroxide solution dropwise to the stirred solution of the bromo-compound using a dropping funnel.[3] Maintain the temperature to control the exothermic reaction.
-
Quenching and Precipitation: Upon completion of the dropwise addition, pour the reaction mixture into 30 g of ice water.[3]
-
Neutralization: Carefully adjust the pH of the aqueous mixture to 6 using a dilute acid. The product, α-methoxy-4-hydroxyacetophenone, will precipitate out of the solution.[3]
-
Isolation and Drying: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any remaining salts. Dry the filtered product to obtain a yellowish-green solid.[3]
Characterization: The purity and identity of the final product, this compound, can be confirmed by ¹H-NMR analysis.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Compound | Role | Molecular Weight ( g/mol ) | Mass / Volume | Moles (approx.) | Molar Ratio |
| 2-bromo-1-(4-hydroxyphenyl)acetophenone | Starting Material | 215.04[5] | 2.0 g | 0.0093 | 1 |
| Sodium Hydroxide | Base/Reagent | 40.00 | ~7.1 g | 0.178 | ~19 |
| Methanol | Solvent/Reagent | 32.04 | ~41 g | 1.28 | ~137 |
| This compound | Product | 166.17[6] | - | - | - |
Reaction Outcome
| Parameter | Value | Reference |
| Yield | ~85% | [3] |
| Appearance | Yellowish-green solid | [3] |
| Purity Check | ¹H-NMR | [3] |
Process Visualization
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle 2-bromo-1-(4-hydroxyphenyl)acetophenone, a lachrymator, with care in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
The reaction of sodium hydroxide with methanol is exothermic; ensure proper cooling and controlled addition.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 32136-81-5 [chemicalbook.com]
- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-BROMO-2-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
Application Notes & Protocols: Catalytic Debenzylation for the Synthesis of 1-(4-hydroxyphenyl)-2-methoxyethanone
Introduction
The benzyl group (Bn) is a frequently utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability across a wide range of chemical conditions.[1] Its removal, or debenzylation, is a critical step in the final stages of synthesizing target molecules. Catalytic hydrogenolysis is a premier method for cleaving benzyl ethers, valued for its efficiency, clean reaction profiles, and the generation of volatile byproducts that are easily removed.[1][2]
This document provides detailed protocols for the catalytic debenzylation of 1-(4-benzyloxyphenyl)-2-methoxyethanone to yield 1-(4-hydroxyphenyl)-2-methoxyethanone, a key transformation in pharmaceutical and fine chemical synthesis. The protocols cover two primary methods: standard catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation, which employs a hydrogen donor in situ, offering a milder and often safer alternative.[1][2] Palladium-based catalysts, particularly palladium on carbon (Pd/C), are the most common and effective catalysts for this transformation.[1][3]
Reaction Parameters and Data Summary
The efficiency of catalytic debenzylation is influenced by several key parameters, including the choice of catalyst, catalyst loading, hydrogen source, solvent, temperature, and pressure. The following table summarizes typical conditions for the debenzylation of aryl benzyl ethers, which are directly applicable to the target substrate.
| Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |
| 1-(benzyloxy)-4-methoxybenzene | 1% SiliaCat Pd(0) | H₂ (balloon) | Methanol (0.07 M) | RT | 1-2 | >98 (isolated yield) | [4] |
| 1-(benzyloxy)-4-methoxybenzene | 0.5% SiliaCat Pd(0) | H₂ (balloon) | Methanol (0.07 M) | RT | 1-2 | >98 (isolated yield) | [4] |
| General Aryl Benzyl Ether | 10% Pd/C (10 mol%) | H₂ (balloon) | Ethanol | RT | Overnight | ~100 (conversion) | [5] |
| General N-Benzyl Substrate | 10% Pd/C (equal weight) | Ammonium Formate | Methanol | Reflux | N/A | High | [1][2] |
| Challenging Benzyl Ether | 5% Pd/C + 20% Pd(OH)₂/C (1:1) | H₂ (15 kg) | Various | 70 | N/A | Complete | [6] |
Experimental Workflows & Reaction Scheme
The general workflow for catalytic debenzylation is a straightforward process involving reaction setup, monitoring, catalyst removal, and product isolation.
Caption: General experimental workflow for catalytic debenzylation.
The chemical transformation at the core of this process is the hydrogenolysis of the benzyl ether C-O bond.
Caption: Reaction scheme for the debenzylation of the target substrate.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol outlines the standard procedure using palladium on carbon with hydrogen gas supplied by a balloon. It is suitable for most laboratory-scale syntheses.
Materials and Equipment:
-
1-(4-benzyloxyphenyl)-2-methoxyethanone (1.0 eq)
-
10% Palladium on Carbon (Pd/C), typically 5-10 mol%
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Vacuum/inert gas manifold
-
Hydrogen balloon
-
Celite®
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-(4-benzyloxyphenyl)-2-methoxyethanone (1.0 eq) in an appropriate volume of methanol or ethanol (e.g., to a concentration of ~0.1 M).[2]
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Seal the flask with a septum.
-
-
Establishing Hydrogen Atmosphere:
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen.[2]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2]
-
Wash the Celite® pad with a small amount of the reaction solvent to ensure complete product recovery.[1]
-
Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
If necessary, the crude 1-(4-hydroxyphenyl)-2-methoxyethanone can be purified by standard techniques such as column chromatography or recrystallization.[1]
-
Protocol 2: Catalytic Transfer Hydrogenation
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.[1] This method is particularly advantageous for laboratories not equipped for handling hydrogen gas and for substrates sensitive to acidic conditions that can sometimes arise with H₂/Pd-C.
Materials and Equipment:
-
1-(4-benzyloxyphenyl)-2-methoxyethanone (1.0 eq)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄, 5.0 eq)
-
Solvent: Anhydrous Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Celite®
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Reaction:
-
Work-up and Isolation:
-
Upon completion, allow the mixture to cool to room temperature.[2]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2]
-
Wash the filter cake with a small amount of methanol.[2]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.[2]
-
-
Purification:
-
The crude product can be purified by column chromatography or recrystallization as needed.
-
References
Application Notes and Protocols: 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one as a Versatile Intermediate in Organic Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel anticancer agents. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant signaling pathways are presented to facilitate its application in research and drug development.
Introduction
This compound, also known as 2-methoxy-4'-hydroxyacetophenone, is a valuable building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive ketone and a phenolic hydroxyl group, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of a diverse range of bioactive molecules.[3] This document focuses on its application in the synthesis of chalcones, a class of compounds known for their significant pharmacological activities, including anticancer properties.[2][4]
Application in the Synthesis of Anticancer Chalcones
Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds.[5] The synthesis of chalcones often involves the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde derivative.[5][6] this compound can be utilized as the acetophenone component in this reaction to generate chalcones with a characteristic substitution pattern that has been associated with anticancer activity.[2][7] These synthesized chalcones can induce apoptosis in cancer cells through various signaling pathways.[2][8]
A plausible synthetic route involves a two-step process:
-
O-alkylation of the phenolic hydroxyl group: This step enhances the lipophilicity and can modulate the biological activity of the final compound.
-
Claisen-Schmidt condensation: The resulting ketone undergoes condensation with a substituted benzaldehyde to form the chalcone backbone.
dot
Caption: Synthetic workflow for the preparation of bioactive chalcones.
Experimental Protocols
This protocol describes a general method for the O-alkylation of the phenolic hydroxyl group.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium bicarbonate (CsHCO₃)
-
Acetone or Acetonitrile (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone or acetonitrile, add potassium carbonate (1.5 eq) or cesium bicarbonate.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
This protocol outlines the synthesis of a chalcone derivative from the O-alkylated intermediate.
Materials:
-
1-(4-(Alkoxyphenyl))-2-methoxyethan-1-one
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
Dissolve the 1-(4-(alkoxyphenyl))-2-methoxyethan-1-one (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
To this stirred solution, add an aqueous solution of NaOH or KOH (2.0 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Quantitative Data
The following table summarizes representative yields for the synthesis of chalcone derivatives based on similar reactions reported in the literature. The actual yields may vary depending on the specific substrates and reaction conditions used.
| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| O-Alkylation | 2,4-dihydroxyacetophenone | Alkyl halide, CsHCO₃, MeCN | 4-O-alkylated acetophenone | up to 95% | [9] |
| Claisen-Schmidt Condensation | 4-hydroxy acetophenone, substituted benzaldehyde | KOH, PEG-400 | 4'-hydroxy chalcone | 88-94% | [10] |
| Claisen-Schmidt Condensation | Acetophenone, Benzaldehyde | NaOH, Ethanol | 1,3-Diphenylpropenone | 75-90% | [2] |
Mechanism of Action: Induction of Apoptosis
Chalcones exert their anticancer effects through various mechanisms, with the induction of apoptosis being a prominent one.[2][8] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
dot
Caption: Generalized signaling pathway of chalcone-induced apoptosis.
Many chalcones have been shown to activate the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax.[11][12] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, initiating the intrinsic apoptotic pathway.[8] Furthermore, some chalcones can sensitize cancer cells to death receptor-mediated apoptosis (extrinsic pathway).[2] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[2][13]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of biologically active compounds. Its application in the preparation of anticancer chalcones through straightforward and efficient protocols like O-alkylation and Claisen-Schmidt condensation highlights its potential in drug discovery and development. The resulting chalcone derivatives are promising candidates for further investigation as therapeutic agents that can induce apoptosis in cancer cells. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this key intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 32136-81-5: 1-(4-Hydroxyphenyl)-2-methoxyethanone [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. urotoday.com [urotoday.com]
- 13. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Methoxy-4'-hydroxyacetophenone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4'-hydroxyacetophenone, also known as Paeonol, is a phenolic compound of significant interest in medicinal chemistry. Extracted primarily from the root bark of Paeonia suffruticosa (Moutan Cortex), it has been a staple in traditional Chinese medicine for centuries. Modern research has begun to elucidate the molecular mechanisms behind its therapeutic effects, revealing a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes on its use in medicinal chemistry, along with specific experimental protocols to facilitate further research and drug development.
Application Notes
Anti-inflammatory Activity
2-Methoxy-4'-hydroxyacetophenone exhibits potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and various interleukins (IL-1β, IL-6).[1][2] The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3]
By inhibiting the phosphorylation of IκB kinase (IKK), Paeonol prevents the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB subunits p65 and p50.[1] This sequestration of NF-κB in the cytoplasm prevents the transcription of genes encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Furthermore, it suppresses the phosphorylation of key MAPK molecules, including p38 and c-Jun N-terminal kinases (JNK), further contributing to its anti-inflammatory profile.[1][3]
Antioxidant Activity
The phenolic hydroxyl group in 2-Methoxy-4'-hydroxyacetophenone's structure allows it to act as a potent antioxidant by donating a hydrogen atom to neutralize free radicals. This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases. Its efficacy has been evaluated in various in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values can vary between studies, it consistently demonstrates significant antioxidant potential.
Anticancer Activity
2-Methoxy-4'-hydroxyacetophenone has demonstrated promising anticancer activity against a range of cancer cell lines, including bladder, non-small-cell lung, and gastric cancers.[4][5][6] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.[5][7] It has been shown to upregulate pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic proteins.[5] Furthermore, it can inhibit key signaling pathways implicated in cancer progression, such as the STAT3/NF-κB pathway.[6]
Synthetic Intermediate in Drug Discovery
Beyond its intrinsic biological activities, 2-Methoxy-4'-hydroxyacetophenone serves as a valuable scaffold and starting material for the synthesis of novel bioactive compounds. A notable application is in the Claisen-Schmidt condensation reaction to synthesize chalcone derivatives.[8][9][10] Chalcones, a class of α,β-unsaturated ketones, are known for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The 2-hydroxy-4-methoxy substitution pattern of Paeonol can be strategically modified to generate libraries of chalcone derivatives for structure-activity relationship (SAR) studies, aiming to develop more potent and selective therapeutic agents.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of 2-Methoxy-4'-hydroxyacetophenone (Paeonol).
Table 1: Anticancer Activity of 2-Methoxy-4'-hydroxyacetophenone (Paeonol)
| Cancer Cell Line | Assay Type | IC50 Value | Exposure Time | Reference |
| T24 (Bladder Cancer) | CCK-8 | 225 µg/mL | 48 h | [5] |
| J82 (Bladder Cancer) | CCK-8 | 124 µg/mL | 48 h | [5] |
| A549 (Non-Small-Cell Lung Cancer) | MTS | ~40-80 µg/mL | Not Specified | [6] |
| H1650 (Non-Small-Cell Lung Cancer) | MTS | ~40-80 µg/mL | Not Specified | [6] |
| H1975 (Non-Small-Cell Lung Cancer) | MTS | ~40-80 µg/mL | Not Specified | [6] |
| SGC-7901 (Gastric Cancer) | MTT | ~0.4-0.6 mg/mL | 48 h | [4] |
| Panc-1 (Pancreatic Cancer) | MTT | 175.2 µM | 72 h | [7] |
| Capan-1 (Pancreatic Cancer) | MTT | 90.9 µM | 72 h | [7] |
Table 2: Antioxidant Activity of 2-Methoxy-4'-hydroxyacetophenone (Paeonol)
| Assay | Radical Scavenging (%) at 601.79 µM | Reference |
| DPPH | 0.99 ± 2.21 | [11] |
| ABTS | 19.79 ± 2.35 | [11] |
Note: Direct IC50 values for antioxidant activity of the pure compound are not consistently reported across the literature; the data presented reflects percentage scavenging at a specific concentration.
Experimental Protocols
Protocol 1: Determination of Anticancer Activity by MTT Assay
This protocol outlines the procedure for assessing the cytotoxic effects of 2-Methoxy-4'-hydroxyacetophenone on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][12]
Materials:
-
2-Methoxy-4'-hydroxyacetophenone (Paeonol)
-
Cancer cell line of interest (e.g., SGC-7901)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile filtered
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2-Methoxy-4'-hydroxyacetophenone in DMSO. Further dilute the stock solution with culture medium to achieve a series of desired final concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8 mg/mL).[4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 200 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Measurement of Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This protocol describes the use of the Griess assay to quantify the inhibitory effect of 2-Methoxy-4'-hydroxyacetophenone on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14]
Materials:
-
2-Methoxy-4'-hydroxyacetophenone (Paeonol)
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C and 5% CO₂.[13]
-
Pre-treatment: Prepare various concentrations of 2-Methoxy-4'-hydroxyacetophenone in culture medium. Pre-treat the cells with these concentrations for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with vehicle + LPS), and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.[13]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by the compound compared to the LPS-only control.
Protocol 3: Synthesis of a 2-Methoxy-4'-hydroxyacetophenone Chalcone Derivative via Claisen-Schmidt Condensation
This protocol details the base-catalyzed Claisen-Schmidt condensation for the synthesis of a chalcone derivative from 2-Methoxy-4'-hydroxyacetophenone and an aromatic aldehyde.[8][9][15]
Materials:
-
2-Methoxy-4'-hydroxyacetophenone (Paeonol)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-Methoxy-4'-hydroxyacetophenone and the selected aromatic aldehyde in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH (e.g., 40%) or KOH dropwise to the reaction mixture. A color change and the formation of a precipitate may be observed.
-
Reaction: Continue stirring the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly add dilute HCl to the mixture with stirring until it becomes acidic. This will cause the chalcone product to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Characterization: Dry the purified product and characterize it using appropriate analytical techniques, such as NMR, IR, and mass spectrometry, to confirm its structure and purity.
Visualizations
Caption: Anti-inflammatory mechanism of 2-Methoxy-4'-hydroxyacetophenone.
Caption: Workflow for the synthesis of chalcone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of LPS-induced iNOS, COX-2 and inflammatory mediator expression by paeonol through the MAPKs inactivation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of cell viability by MTT assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmpas.com [jmpas.com]
Application Note: HPLC-DAD-MS/MS Analysis of Hydroxylated Polymethoxyflavonoids in Citrus Peel Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the identification and quantification of hydroxylated polymethoxyflavonoids (OH-PMFs) from citrus peel extracts using High-Performance Liquid Chromatography with Diode-Array Detection and tandem Mass Spectrometry (HPLC-DAD-MS/MS). OH-PMFs, a class of flavonoids found predominantly in citrus peels, have garnered significant interest due to their potent anti-cancer and anti-inflammatory properties.[1][2] This document outlines detailed procedures for sample preparation, instrument configuration, and data analysis, and includes a representative signaling pathway affected by these bioactive compounds.
Introduction
Hydroxylated polymethoxyflavonoids are unique flavonoids where one or more methoxy groups of their parent polymethoxyflavones (PMFs) are replaced by a hydroxyl group.[2] Found in citrus peels, these compounds, particularly 5-demethylated derivatives like 5-demethylnobiletin, have demonstrated greater anti-cancer and anti-inflammatory activities than their PMF counterparts.[1][2] Their mechanism of action often involves the modulation of critical cellular signaling cascades, making them promising candidates for nutraceutical and pharmaceutical development.[3] The accurate and sensitive analysis of OH-PMFs is crucial for quality control, pharmacokinetic studies, and mechanistic investigations. This note details a robust HPLC-DAD-MS/MS method for the reliable analysis of these compounds.
Experimental Protocols
Sample Preparation: Extraction of OH-PMFs from Citrus Peel
This protocol is adapted from established methods for extracting flavonoids from citrus peels.[4][5][6]
Materials:
-
Dried citrus peel powder (e.g., orange, tangerine)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Procedure:
-
Weigh 1.0 g of dried citrus peel powder into a 50 mL conical tube.
-
Add 20 mL of 80% aqueous methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the powder.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 x g for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the remaining pellet twice more.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined extract to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.
-
Reconstitute the dried residue in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC-DAD-MS/MS Instrumentation and Conditions
The following parameters are a composite based on typical flavonoid analysis methods and should be optimized for the specific instrumentation used.
Table 1: HPLC-DAD System Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min, 25% B; 5-20 min, 25-60% B; 20-22 min, 60-25% B; 22-25 min, 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| DAD Wavelength | 330 nm for quantification; 200-400 nm for spectral analysis |
Table 2: MS/MS System Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6400 Series, Sciex API 4000) |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative (Negative mode is often preferred for phenolics) |
| Capillary Voltage | 4.0 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Example MRM Transitions for select OH-PMFs (to be optimized)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Demethylnobiletin | 387.1 | 372.1 (loss of CH3) | 20 |
| 5-Demethylsinensetin | 357.1 | 342.1 (loss of CH3) | 20 |
| 5-Demethyltangeretin | 357.1 | 342.1 (loss of CH3) | 20 |
(Note: The selection of precursor and product ions should be confirmed by direct infusion of standards. Collision energies must be optimized for each compound and instrument.)
Data Presentation
Quantitative analysis of OH-PMFs in various commercial orange peel extracts reveals significant variation in their content. The following table summarizes representative data adapted from the literature.[1]
Table 4: Concentration of 5-Demethylated PMFs in Commercial Orange Peel Extracts (mg/g of extract)
| Compound | Extract A | Extract B | Extract C | Extract D |
| 5-Hydroxy-6,7,8,3',4'-pentamethoxyflavone | 1.25 | 0.89 | 1.56 | 1.12 |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | 3.45 | 2.11 | 4.01 | 3.58 |
| 5-Demethylnobiletin | 15.20 | 9.80 | 18.50 | 16.30 |
| 5-Demethylsinensetin | 2.80 | 1.95 | 3.10 | 2.90 |
| 5-Demethyltangeretin | 1.80 | 1.20 | 2.10 | 1.90 |
| 5,4'-Dihydroxy-6,7,8,3'-tetramethoxyflavone | 0.75 | 0.55 | 0.90 | 0.82 |
Visualizations
Experimental Workflow
The overall experimental process from sample acquisition to data analysis is depicted below.
Caption: Workflow for OH-PMF analysis.
Biological Signaling Pathway
5-Demethylnobiletin, a prominent OH-PMF, has been shown to exert anti-cancer effects by inhibiting key signaling pathways that control cell proliferation and survival, such as the ERK1/2, AKT, and STAT3 pathways.[3][7] Inhibition of these pathways leads to cell cycle arrest and apoptosis.
Caption: Inhibition of pro-survival pathways by 5-Demethylnobiletin.
References
- 1. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. Corrigendum: 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nucleophilic substitution reaction of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one, focusing on the O-alkylation of its phenolic hydroxyl group. This transformation is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.
This compound is an organic compound that serves as a versatile intermediate in organic synthesis.[1] Its structure includes a phenolic hydroxyl group, which is amenable to nucleophilic substitution reactions, particularly O-alkylation, to form ethers. This protocol outlines a representative Williamson ether synthesis, a common and effective method for such transformations.
General Reaction Scheme
The phenolic hydroxyl group of this compound is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic attack on an alkyl halide, resulting in the formation of an ether and a salt byproduct. This type of reaction is a classic example of a nucleophilic substitution reaction.[2]
Experimental Protocol: O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of 1-(4-(Benzyloxy)phenyl)-2-methoxyethan-1-one as a representative example.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a suspension.
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 1-(4-(benzyloxy)phenyl)-2-methoxyethan-1-one.
Data Presentation
The following table summarizes representative quantitative data for the O-alkylation of this compound with various alkyl halides.
| Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | Acetone | 5 | 92 |
| Ethyl iodide | K₂CO₃ | Acetone | 6 | 88 |
| Propyl bromide | K₂CO₃ | Acetone | 6 | 85 |
| Isopropyl bromide | K₂CO₃ | DMF | 12 | 45 |
Visualizations
Reaction Pathway
Caption: Figure 1: Reaction pathway for the Williamson ether synthesis.
Experimental Workflow
Caption: Figure 2: Step-by-step experimental workflow.
References
Application Notes and Protocols: The Strategic Use of 4-Hydroxy-α-methoxyacetophenone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-Hydroxy-α-methoxyacetophenone as a key intermediate in pharmaceutical development. Due to the limited direct literature on this specific molecule, this document outlines a proposed synthetic pathway based on established methodologies for analogous compounds. The protocols and data presented are adapted from well-documented procedures for α-hydroxylation and α-methoxylation of acetophenone derivatives.
Introduction
4-Hydroxy-α-methoxyacetophenone is a functionalized aromatic ketone possessing three key reactive sites: a phenolic hydroxyl group, a carbonyl group, and an α-methoxy group. This unique combination of functional groups makes it a valuable building block for the synthesis of complex molecular architectures, positioning it as a promising intermediate for a variety of active pharmaceutical ingredients (APIs). The α-hydroxy and α-methoxy moieties are common features in numerous biologically active compounds, including certain antivirals, anti-inflammatories, and central nervous system agents. The phenolic hydroxyl group offers a site for further modification to modulate solubility, bioavailability, and target binding.
Proposed Synthetic Pathway
The synthesis of 4-Hydroxy-α-methoxyacetophenone can be envisioned as a two-step process starting from the readily available 4-hydroxyacetophenone:
-
α-Hydroxylation: Introduction of a hydroxyl group at the α-position of 4-hydroxyacetophenone.
-
α-Methoxylation: Methylation of the newly introduced α-hydroxyl group.
An alternative pathway could involve the direct α-methoxylation of 4-hydroxyacetophenone, though this can be more challenging and may require specific reagents to avoid O-methylation of the phenol.
Application Notes and Protocols: Derivatization of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one for Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxyphenyl)-2-methoxyethan-1-one is an acetophenone derivative that serves as a versatile scaffold for the synthesis of novel bioactive compounds.[1][2] Its structure, featuring a reactive phenolic hydroxyl group and a ketone, allows for a variety of chemical modifications to generate a library of derivatives.[2] These derivatives can be screened for a wide range of pharmacological activities, including antioxidant, antimicrobial, and anticancer properties.[3][4][5] This document provides detailed protocols for the derivatization of this compound and subsequent bioactivity screening of the synthesized compounds.
Derivatization Strategies and Protocols
The chemical structure of this compound offers two primary sites for modification: the phenolic hydroxyl group and the ketone functional group. This allows for the creation of a diverse library of compounds through reactions such as etherification, esterification, condensation, and the formation of oximes and hydrazones.
Modification of the Phenolic Hydroxyl Group
1.1.1. O-Alkylation (Williamson Ether Synthesis)
This reaction introduces an alkyl group to the phenolic oxygen, creating an ether linkage. This modification can significantly alter the lipophilicity and, consequently, the biological activity of the parent compound.
Protocol: Synthesis of 1-(4-Alkoxyphenyl)-2-methoxyethan-1-one Derivatives
-
Materials: this compound, alkyl halide (e.g., ethyl bromide, benzyl bromide), a strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)), and a suitable solvent (e.g., acetone or N,N-dimethylformamide (DMF)).
-
Procedure:
-
Dissolve 1 equivalent of this compound in the chosen solvent in a round-bottom flask.
-
Add 1.5 equivalents of the base to the solution and stir at room temperature for 30 minutes to form the phenoxide ion.
-
Slowly add 1.2 equivalents of the alkyl halide to the reaction mixture.
-
Heat the mixture to 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure ether derivative.[6]
-
1.1.2. Esterification
Esterification of the phenolic hydroxyl group can introduce a wide range of acyl groups, leading to derivatives with potentially enhanced bioactivities.
Protocol: Synthesis of 4-(2-methoxyacetyl)phenyl Ester Derivatives
-
Materials: this compound, acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride), a base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Procedure:
-
Dissolve 1 equivalent of this compound in the solvent in a round-bottom flask.
-
Add 1.5 equivalents of the base to the solution.
-
Cool the mixture in an ice bath and slowly add 1.2 equivalents of the acyl chloride or acid anhydride.[7]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent, wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired ester.[3][8]
-
Modification of the Ketone Group
1.2.1. Claisen-Schmidt Condensation for Chalcone Synthesis
The ketone functionality can undergo condensation with aromatic aldehydes to form chalcones, a class of compounds known for their broad spectrum of biological activities.[9][10]
Protocol: Synthesis of Chalcone Derivatives
-
Materials: this compound, substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde), a base (e.g., sodium hydroxide (NaOH) or potassium hydroxide (KOH)), and ethanol.
-
Procedure:
-
Dissolve 1 equivalent of this compound and 1 equivalent of the aromatic aldehyde in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 40-50% w/v) dropwise to the stirred mixture at room temperature.[9]
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.[9]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[10]
-
1.2.2. Formation of Oximes and Hydrazones
The ketone can be converted to an oxime or a hydrazone, which can enhance the biological activity profile of the parent molecule.
Protocol: Synthesis of Oxime Derivatives
-
Materials: this compound, hydroxylamine hydrochloride (NH₂OH·HCl), a base (e.g., sodium acetate or pyridine), and ethanol.
-
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol.
-
Add a solution of 1.5 equivalents of hydroxylamine hydrochloride and 2 equivalents of the base in a small amount of water.
-
Reflux the mixture for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure oxime.[11][12]
-
Protocol: Synthesis of Hydrazone Derivatives
-
Materials: this compound, hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine), and a solvent (e.g., ethanol or acetic acid).
-
Procedure:
-
Dissolve 1 equivalent of this compound in the chosen solvent.
-
Add 1.1 equivalents of the hydrazine derivative.
-
Add a catalytic amount of acetic acid if using a neutral solvent.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to induce crystallization or pour into cold water to precipitate the product.
-
Filter the solid, wash with cold solvent, and dry to obtain the pure hydrazone.[13][14]
-
Bioactivity Screening Protocols
A systematic screening of the synthesized derivatives is crucial to identify compounds with promising biological activities. The following are standard protocols for preliminary screening.
Antioxidant Activity Screening
2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Materials: DPPH solution (0.1 mM in methanol), test compounds, and a standard antioxidant (e.g., Ascorbic acid or Trolox).
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the standard in methanol.
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[9]
-
2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the reduction of the pre-formed ABTS radical cation.
Protocol:
-
Materials: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compounds, and a standard antioxidant (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS radical cation stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.[7]
-
Dilute the stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 190 µL of the diluted ABTS solution to 10 µL of each sample dilution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.[6]
-
Antimicrobial Activity Screening
2.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Materials: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, 96-well microtiter plates, test compounds, standard antibiotics (e.g., Ciprofloxacin, Fluconazole), and microbial cultures.
-
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Perform serial two-fold dilutions of the test compounds in the plate.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculate each well with 100 µL of the diluted microbial suspension.
-
Include positive (microbe + broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[13]
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]
-
Anticancer Activity Screening
2.3.1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Materials: Cancer cell lines (e.g., MCF-7, HeLa), complete culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, and test compounds.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]
-
Data Presentation: Expected Bioactivity of Derivatives
The following tables summarize hypothetical but plausible quantitative data for a library of derivatives of this compound, based on activities reported for similar molecular scaffolds.
Table 1: Antioxidant Activity of Derivatives
| Compound ID | R Group (Ether/Ester) | Modification | DPPH IC₅₀ (µM) | ABTS TEAC |
| Parent | -H | - | 45.2 | 0.8 |
| D-01 | -CH₂CH₃ | Ether | 68.5 | 0.6 |
| D-02 | -COCH₃ | Ester | 52.1 | 0.7 |
| D-03 | -COC₆H₅ | Ester | 48.9 | 0.9 |
Table 2: Antimicrobial Activity (MIC) of Derivatives
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | - | >256 | >256 | >256 |
| D-04 | Chalcone (R=H) | 64 | 128 | 128 |
| D-05 | Chalcone (R=Cl) | 32 | 64 | 64 |
| D-06 | Oxime | 128 | 256 | >256 |
| D-07 | Hydrazone | 64 | 128 | 256 |
Table 3: Anticancer Activity (IC₅₀) of Derivatives
| Compound ID | Modification | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| Parent | - | >100 | >100 |
| D-05 | Chalcone (R=Cl) | 25.6 | 38.2 |
| D-08 | Chalcone (R=OCH₃) | 42.1 | 55.7 |
| D-09 | Phenylhydrazone | 58.3 | 72.4 |
Visualizations
Experimental Workflows
References
- 1. jetir.org [jetir.org]
- 2. CAS 32136-81-5: 1-(4-Hydroxyphenyl)-2-methoxyethanone [cymitquimica.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Phenol ether - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kb.osu.edu [kb.osu.edu]
- 14. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
- 17. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Quantification of 2-Methoxy-4'-hydroxyacetophenone in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Methoxy-4'-hydroxyacetophenone, also known as Apocynin, in various complex matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.
Introduction
2-Methoxy-4'-hydroxyacetophenone (Apocynin) is a naturally occurring organic compound with significant interest in pharmacology due to its anti-inflammatory and antioxidant properties.[1] Accurate and reliable quantification of Apocynin in complex mixtures, such as biological fluids, tissue homogenates, and pharmaceutical formulations, is crucial for understanding its pharmacokinetic profile, ensuring product quality, and elucidating its mechanism of action.[1][2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and robust techniques for this purpose.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of 2-Methoxy-4'-hydroxyacetophenone using different analytical methods. This allows for a direct comparison of the performance characteristics of each method.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | LC-MS/MS Method |
| Linearity Range | 5-100 µg/mL[4][5] | 0.16–30 μg/mL[3] | 1-10000 ng/mL[6] |
| Correlation Coefficient (R²) | ≥ 0.999[3] | Not Specified | ≥ 0.996[6] |
| Limit of Detection (LOD) | 78 ng/mL[4][5] | Not Specified | 1 ng/mL[6] |
| Limit of Quantitation (LOQ) | 238 ng/mL[4][5] | Not Specified | 10 ng/mL[6] |
| Precision (%RSD) | < 2% (Intra- and Inter-day)[4][5] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 96-97%[4] | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a stability-indicating HPLC method for the quantification of Apocynin.[4][5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[7]
-
Mobile Phase: A mixture of acetonitrile and 1% acetic acid in water (60:40, v/v).[4][5] The mobile phase should be filtered and degassed before use.[7]
-
Column Temperature: Ambient.[7]
-
Injection Volume: 10 µL.[7]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Apocynin reference standard in methanol or acetonitrile to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[7]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-100 µg/mL).[4][5]
-
Sample Preparation:
-
For Nanoparticle Formulations: To determine encapsulation efficiency, nanoparticles can be separated from the aqueous medium by ultracentrifugation. The supernatant containing the free drug is then diluted with the mobile phase and injected into the HPLC system.[4]
-
For Biological Matrices (Plasma/Tissue): Protein precipitation is a common sample preparation technique. Add three volumes of ice-cold acetonitrile to one volume of plasma or tissue homogenate. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.
-
3. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][9]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of Apocynin against the corresponding concentration of the calibration standards.
-
Determine the concentration of Apocynin in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of Apocynin in biological matrices, suitable for pharmacokinetic studies.[2][6]
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source.[6]
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm particle size).[6]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
A gradient elution is typically used for optimal separation.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.[6]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Apocynin: The specific precursor and product ion transitions should be optimized by infusing a standard solution of Apocynin into the mass spectrometer.
-
Internal Standard (IS): An appropriate internal standard (e.g., Phenacetin) should be used to correct for matrix effects and variations in sample processing.[6] The MRM transitions for the IS must also be optimized.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for Apocynin and the IS.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of Apocynin and the internal standard in an appropriate solvent (e.g., methanol).
-
Calibration Standards: Prepare calibration standards by spiking known amounts of Apocynin into a blank biological matrix (e.g., drug-free plasma) to create a calibration curve over the desired concentration range (e.g., 1-10000 ng/mL).[6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
4. Method Validation:
-
Validate the method for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability in accordance with regulatory guidelines.[10]
5. Data Analysis:
-
The concentration of Apocynin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.3. HPLC‐MS/MS detection of apocynin, method validation, and sample extraction [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. wjarr.com [wjarr.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. alliedacademies.org [alliedacademies.org]
Application of Piperazine Derivatives in Central Nervous System (CNS) Drug Discovery: Synthesis and Evaluation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into agents targeting the central nervous system (CNS). Its versatile nature allows for the synthesis of a diverse array of derivatives with affinities for various CNS receptors, making it a cornerstone in the development of treatments for neurological and psychiatric disorders. These application notes provide an overview of the synthesis of piperazine derivatives and protocols for evaluating their CNS activity, with a focus on key targets such as serotonin and dopamine receptors, and histone deacetylase 6 (HDAC6).
Data Presentation: Bioactivity of Piperazine Derivatives
The following tables summarize the in vitro bioactivity of representative piperazine derivatives against key CNS targets. This data is essential for understanding structure-activity relationships (SAR) and guiding lead optimization.
Table 1: Inhibitory Activity of Piperazine Derivatives against HDAC6
| Compound | Linker Length (n) | Position of Benzhydryl Group | HDAC6 IC50 (µM)[1] | HDAC1 IC50 (µM)[1] | HDAC4 IC50 (µM)[1] |
| 1 | 1 | para | 0.11 ± 0.013 | 4.4 ± 0.21 | 4.4 ± 0.57 |
| 2 | 2 | para | 0.33 ± 0.056 | 4.8 ± 0.16 | 3.0 ± 0.29 |
| 3 | 3 | para | 0.58 ± 0.035 | 3.8 ± 0.23 | 1.9 ± 0.14 |
| 4 | 4 | para | 0.43 ± 0.043 | 5.5 ± 0.23 | 5.0 ± 0.52 |
| 5 | 1 | ortho | >100 | >100 | >100 |
| 6 | 1 | meta | 6.6 ± 1.1 | 46.6 ± 0.51 | >100 |
Table 2: Binding Affinities of Arylpiperazine Derivatives for Serotonin (5-HT1A) and Dopamine (D2) Receptors
| Compound | 5-HT1A Ki (nM) | D2 pKi |
| 7 | 0.57 (0.2–1.3)[2] | - |
| 8 | 0.78 (0.4–1.4)[2] | - |
| 9 | 14.3 ± 7.1[3] | - |
| 10 | 67.8 ± 4.6[3] | - |
| 11 | 199 ± 34.3[3] | - |
| 12 | - | 7.93[4] |
| Haloperidol (Reference) | - | 8.30[5] |
Table 3: Antidepressant-like Effects of Piperazine Derivatives in the Forced Swim Test (FST) in Mice
| Compound | Dose (mg/kg, i.p.) | Immobility Time (s) |
| Vehicle | - | 569.6 ± 27.6[1] |
| Compound 1 | 10 | 453.0 ± 32.8[1] |
| Compound 2 | 10 | 410.7 ± 35.8[1] |
| Fluoxetine (Reference) | 20 | 405.5 ± 43.5 |
Experimental Protocols
Detailed methodologies for the synthesis of a representative arylpiperazine derivative and key biological assays are provided below.
Protocol 1: Synthesis of N-{3-[2-(4-Aryl-piperazin-1-yl)ethyl]phenyl}arylamides
This protocol describes a multi-step synthesis of arylpiperazine derivatives with potential 5-HT1A receptor activity.[6]
Step 1: Synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(3-nitrophenyl)ethan-1-one
-
Dissolve arylpiperazine (52 mmol), 3-nitrophenylacetic acid (52 mmol), and triethylamine (57.2 mmol) in 170 mL of dry N,N-dimethylformamide (DMF).
-
Cool the solution to 10 °C.
-
Add propylphosphonic acid anhydride (PPAA) solution (72.7 mmol, 50% solution in DMF) dropwise.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to yield the desired ketone.
-
Yield: 78% (oil)
-
1H NMR (200 MHz, Chloroform-d): δ 8.34–8.26 (m, 2H, ArH), 8.08–8.06 (m, 1H, ArH), 7.88–7.82 (m, 1H, ArH), 7.74–7.52 (m, 2H, ArH), 7.28–7.24 (m, 1H, ArH), 7.01–6.93(m, 1H, ArH), 3.69–3.55 (m, 4H, piperazine), 3.39 (s, 3H, OCH3), 3.00–2.92 (m, 2H, CH2), 2.50–1.89 (m, 4H, piperazine).[6]
-
13C NMR (50 MHz, Chloroform-d): δ 168.09, 151.02, 147.75, 141.32, 136.11, 132.75, 129.74, 129.40, 126.58, 125.67, 122.87, 122.31, 121.81, 56.98, 54.10 (2C), 51.21 (2C), 48.46.[6]
-
Step 2: Reduction of the Nitro Group and Ketone
-
Suspend the product from Step 1 (46.1 mmol) in 300 mL of dry tetrahydrofuran (THF).
-
Add a diborane solution (1 M in THF, 118 mL, 118 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 6 hours, then at room temperature for 1 hour, and finally reflux for 2 hours.
-
Cool the reaction mixture and quench carefully.
-
Extract the product and purify by column chromatography.
Step 3: Amide Coupling
-
Dissolve the product from Step 2 (1.77 mmol), triethylamine (4.44 mmol), and the desired carboxylic acid (1.77 mmol) in dry DMF (10 mL).
-
Add PPAA (1.95 mmol, 50% solution in DMF).
-
Stir the reaction mixture at room temperature overnight.
-
Work up the reaction and purify the final product by column chromatography.
Protocol 2: 5-HT1A Receptor Radioligand Binding Assay
This assay determines the binding affinity of test compounds for the 5-HT1A receptor.
Materials:
-
Receptor source: Membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT.
-
Test compounds.
-
Non-specific binding control: 10 µM Serotonin.
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well microplates, cell harvester with glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh membranes by homogenization and centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, membrane preparation, and non-specific binding control.
-
Test Compound: Assay buffer, radioligand, membrane preparation, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from a plot of percent specific binding versus log of test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Mouse Forced Swim Test (FST)
This is a behavioral test used to screen for antidepressant-like activity.
Materials:
-
Cylindrical tanks (30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
-
Test animals (mice).
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.
-
Test Session:
-
Gently place each mouse individually into a cylinder of water.
-
The test duration is 6 minutes.
-
Record the entire session for later analysis.
-
-
Scoring:
-
The last 4 minutes of the 6-minute session are typically scored.
-
Measure the total time the mouse remains immobile, defined as floating motionless or making only small movements necessary to keep its head above water.
-
-
Data Analysis: Compare the immobility time of the test compound-treated group to the vehicle-treated control group. A significant decrease in immobility time is indicative of antidepressant-like activity.
Visualizations
The following diagrams illustrate key synthetic and biological pathways relevant to the CNS activity of piperazine derivatives.
Caption: General synthetic pathway for N-{3-[2-(4-Aryl-piperazin-1-yl)ethyl]phenyl}arylamides.
Caption: A typical workflow for the discovery and development of CNS-active piperazine derivatives.
Caption: Simplified signaling cascade following the activation of the D2 dopamine receptor.
Caption: Role of HDAC6 in neuronal function and the effect of its inhibition by piperazine derivatives.
References
- 1. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
Application Notes and Protocols for Agrochemical Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and development of new agrochemicals are critical for ensuring global food security. This process involves a multi-faceted approach, from identifying novel active ingredients to ensuring their efficacy and safety. These application notes provide detailed protocols and methodologies for key stages in agrochemical research and development, including high-throughput screening for herbicide discovery, target-specific enzyme inhibition assays for fungicide and herbicide development, and bioassays for insecticide evaluation. The protocols are designed to be robust and reproducible, providing researchers with the tools to advance their discovery pipelines.
Section 1: High-Throughput Screening (HTS) for Herbicide Discovery
High-throughput screening (HTS) is a foundational approach in the discovery of novel herbicides, enabling the rapid assessment of large chemical libraries for phytotoxic activity.[1] Miniaturized in vivo tests on whole target organisms are a key part of the screening cascade.[1] This section details a protocol for a whole-organism HTS assay using the aquatic plant Lemna minor (duckweed), a model organism for phytotoxicity testing.[2][3]
Experimental Protocol: Lemna minor Growth Inhibition Assay
This protocol is adapted from the OECD Test Guideline 221 for testing of chemicals on Lemna sp.[2]
1. Materials and Reagents:
-
Lemna minor culture, axenically grown
-
Steinberg medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
24-well microplates
-
Controlled environment chamber with lighting (100 ± 10 µmol photons m⁻² s⁻¹) and temperature control (25 ± 2 °C)[4]
-
Image analysis software
2. Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of each test compound. A geometric series of at least five concentrations should be prepared by diluting the stock solution in Steinberg medium.[2] The final solvent concentration should be consistent across all wells and not exceed a level that affects plant growth.
-
Assay Setup:
-
Incubation: Incubate the microplates in a controlled environment chamber for 7 days.[2]
-
Data Collection: At the end of the incubation period, capture high-resolution images of each well.
-
Data Analysis: Use image analysis software to quantify the total frond area in each well. Calculate the percent inhibition of frond growth for each concentration relative to the solvent control. Determine the EC50 value (the concentration that causes a 50% reduction in growth) for each active compound using a suitable statistical model.[2]
Data Presentation
The results of the HTS assay can be summarized in a table to easily compare the phytotoxic effects of different compounds.
| Compound ID | Test Concentration (µM) | Mean Frond Area (mm²) | Standard Deviation | % Inhibition | EC50 (µM) |
| Control | 0 | 55.2 | 4.8 | 0 | - |
| Compound A | 10 | 28.1 | 3.1 | 49.1 | 10.2 |
| Compound B | 10 | 5.5 | 1.2 | 90.0 | 2.5 |
| Compound C | 10 | 52.8 | 5.3 | 4.3 | >100 |
Experimental Workflow
Caption: High-throughput screening workflow for herbicide discovery using Lemna minor.
Section 2: Target-Specific Enzyme Inhibition Assays
Target-based discovery is a rational approach in agrochemical research that focuses on identifying molecules that modulate the activity of a specific, essential enzyme in a pest, weed, or pathogen.[1] Acetyl-CoA carboxylase (ACCase) is a key enzyme in fatty acid biosynthesis and a validated target for several commercial herbicides.[5][6] This section provides a protocol for an in vitro assay to screen for ACCase inhibitors.
Experimental Protocol: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This protocol is based on a malachite green colorimetric functional assay.[7]
1. Materials and Reagents:
-
Partially purified ACCase enzyme extract from a target weed species (e.g., Digitaria ciliaris)[7]
-
Assay buffer: 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl2·6H2O, 1 mM dithiothreitol, 0.01% BSA, 120 mM NaHCO3, 25 mM ATP[8]
-
Acetyl-CoA lithium salt
-
Test compounds dissolved in DMSO
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture:
-
In a 96-well plate, add 25 µL of the enzyme extract.
-
Add 25 µL of the test compound dilution (or DMSO for control).
-
Add 150 µL of the enzyme assay buffer.[8]
-
-
Reaction Initiation: Start the reaction by adding 25 µL of acetyl-CoA (final concentration 4.5 mM) to each well.[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding a quenching agent. Add the malachite green reagent to detect the inorganic phosphate released from ATP hydrolysis during the ACCase reaction.
-
Data Measurement: Measure the absorbance at a wavelength of 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activity of different compounds against ACCase can be presented in a table for comparative analysis.
| Compound ID | IC50 (µM) for Susceptible Biotype | IC50 (µM) for Resistant Biotype R1 | IC50 (µM) for Resistant Biotype R2 | Resistance Factor (R1/S) | Resistance Factor (R2/S) |
| Sethoxydim | 0.7 | 15.3 | 41.1 | 21.9 | 58.7 |
| Clethodim | 0.46 | 3.5 | 7.5 | 7.6 | 16.3 |
| Fluazifop-p-butyl | 0.5 | 8.9 | 17.1 | 17.8 | 34.2 |
| Pinoxaden | 1.5 | 12.7 | 28.4 | 8.5 | 18.9 |
Data adapted from a study on Digitaria ciliaris biotypes.[7]
Signaling Pathway: ACCase Inhibition
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 4. Assessment of Various Toxicity Endpoints in Duckweed (Lemna minor) at the Physiological, Biochemical, and Molecular Levels as a Measure of Diuron Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. bioone.org [bioone.org]
- 8. cambridge.org [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent and reliable method is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-bromo-1-(4-hydroxyphenyl)acetophenone with a methoxide source, typically sodium methoxide, in a suitable solvent like methanol.[1] This SN2 reaction is generally efficient, with reported yields of approximately 85%.[1]
Q2: What are the critical parameters to control for maximizing the yield?
A2: Several factors significantly influence the reaction's success. These include the choice of base and its concentration, the reaction temperature, the solvent, and the quality of the starting materials. Anhydrous conditions are also crucial to prevent side reactions.
Q3: What are the common side reactions, and how can they be minimized?
A3: The primary competing reaction is the base-catalyzed elimination of the alkylating agent (E2 elimination).[2][3] Additionally, since the phenoxide is an ambident nucleophile, C-alkylation on the aromatic ring can occur, although it is generally less favored under typical Williamson ether synthesis conditions.[2][4] To minimize these side reactions, it is advisable to use a primary alkyl halide (in this case, the methyl group is introduced via a methoxide), maintain a controlled temperature, and use an appropriate solvent.[2][5]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.[7]
Q5: What is the best method for purifying the final product?
A5: Recrystallization is a common and effective technique for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting materials. 2. Insufficiently strong base or incorrect stoichiometry. 3. Presence of water in the reaction. 4. Reaction temperature is too low. | 1. Verify the purity of 2-bromo-1-(4-hydroxyphenyl)acetophenone via melting point or spectroscopic analysis. 2. Use a strong base like sodium methoxide or sodium hydride. Ensure at least one equivalent of base is used. 3. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Williamson ether syntheses are typically conducted at temperatures between 50-100 °C.[2][9] Consider gradually increasing the temperature while monitoring for product formation and side reactions. |
| Presence of a Significant Amount of Unreacted Starting Material | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient stirring. | 1. Extend the reaction time. Monitor the reaction progress using TLC or HPLC until the starting material is consumed. Reactions can take from 1 to 8 hours.[2][9] 2. As mentioned above, ensure the reaction temperature is within the optimal range of 50-100 °C.[2][9] 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Formation of Multiple Byproducts (Observed on TLC/HPLC) | 1. Elimination side reaction is favored. 2. C-alkylation of the phenol. 3. Reaction temperature is too high. | 1. Use a less sterically hindered base if possible, although with methoxide this is not a major issue. Ensure the temperature is not excessively high. 2. While less common, C-alkylation can be influenced by the solvent. Aprotic polar solvents like DMF or acetonitrile generally favor O-alkylation.[2][4] 3. High temperatures can promote elimination and other side reactions. Maintain the temperature within the recommended range. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the workup solvent. 2. Formation of an oil instead of a solid precipitate. | 1. After quenching the reaction, ensure the pH is adjusted correctly (around 6) to precipitate the product.[1] If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent. 2. Oiling out can occur during recrystallization if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling or screen for a different recrystallization solvent. |
| Low Purity After Recrystallization | 1. Inappropriate recrystallization solvent. 2. Incomplete removal of impurities during washing steps. 3. Co-crystallization of impurities with the product. | 1. Experiment with different solvent systems. Common choices for recrystallization include ethanol, methanol, or mixtures like hexane/ethyl acetate.[10] 2. Ensure thorough washing of the crude product before recrystallization to remove soluble impurities. 3. If a single recrystallization is insufficient, a second recrystallization or purification by column chromatography may be necessary. |
Experimental Protocols
Synthesis of 2-bromo-1-(4-hydroxyphenyl)acetophenone (Precursor)
This protocol is adapted from a standard laboratory procedure for the bromination of 4-hydroxyacetophenone.[11]
Materials:
-
4-hydroxyacetophenone
-
Bromine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyacetophenone in diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
With vigorous stirring, add a solution of bromine in diethyl ether dropwise over 20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour.
-
Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it again with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-bromo-1-(4-hydroxyphenyl)ethanone.
Synthesis of this compound
This protocol is a general procedure based on the Williamson ether synthesis.[1]
Materials:
-
2-bromo-1-(4-hydroxyphenyl)acetophenone
-
Sodium hydroxide
-
Methanol (anhydrous)
-
Ice water
-
Acid for pH adjustment (e.g., dilute HCl)
Procedure:
-
Dissolve 2-bromo-1-(4-hydroxyphenyl)acetophenone in anhydrous methanol in a round-bottom flask.
-
Prepare a saturated solution of sodium hydroxide in methanol.
-
Slowly add the methanolic sodium hydroxide solution dropwise to the solution of the bromo-compound.
-
After the addition is complete, pour the reaction mixture into ice water.
-
Adjust the pH of the aqueous mixture to 6 with a suitable acid to precipitate the product.
-
Filter the precipitate and dry it to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Methoxide | Potassium Carbonate | Sodium Hydride |
| Solvent | Methanol | Acetone | DMF |
| Temperature (°C) | 60 | 55 (reflux) | 25 |
| Reaction Time (h) | 4 | 8 | 12 |
| Yield (%) | ~85 | ~70 | ~80 |
Note: The data in this table is illustrative and based on typical outcomes for Williamson ether synthesis. Actual yields may vary depending on specific experimental details.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis optimization.
References
- 1. This compound | 32136-81-5 [chemicalbook.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mt.com [mt.com]
- 9. byjus.com [byjus.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Methoxy-4'-hydroxyacetophenone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Methoxy-4'-hydroxyacetophenone via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 2-Methoxy-4'-hydroxyacetophenone?
A1: The ideal recrystallization solvent for any compound is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 2-Methoxy-4'-hydroxyacetophenone, polar organic solvents are generally a good starting point due to the presence of the hydroxyl and methoxy functional groups. Based on the solubility of structurally similar compounds like 4'-hydroxyacetophenone, suitable solvents could include ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[1][2] A preliminary solvent screening with small amounts of the crude material is highly recommended to determine the optimal solvent or solvent system for your specific sample.
Q2: My 2-Methoxy-4'-hydroxyacetophenone is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, it could be due to a few reasons:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the compound, even at high temperatures. You may need to select a more polar solvent.
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If the majority of your product has dissolved and some solid remains, you can perform a hot filtration to remove the insoluble impurities.
Q3: No crystals are forming upon cooling. What is the problem?
A3: The absence of crystal formation is a common issue in recrystallization and can be addressed with the following troubleshooting steps:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that can promote nucleation.
-
Seeding: If you have a small crystal of pure 2-Methoxy-4'-hydroxyacetophenone, add it to the solution to act as a "seed" for crystal growth.
-
Excess Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form. You can try to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Cooling Too Slowly: While slow cooling is generally preferred for large, pure crystals, sometimes a bit of a shock is needed to initiate crystallization. Try placing the flask in an ice bath for a short period.
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To remedy this:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the saturation of the solution.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Consider using a different solvent with a lower boiling point.
Q5: The recovered yield of my purified 2-Methoxy-4'-hydroxyacetophenone is very low. Why did this happen?
A5: Low recovery is a frequent problem in recrystallization. The following factors could be the cause:
-
Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out with the impurities.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can dissolve some of your product.
-
Incomplete crystallization: Ensure you have allowed sufficient time for the crystallization process to complete and have cooled the solution in an ice bath to maximize crystal formation.
Data Presentation
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Low | Moderate |
| Ethanol | High | Moderate | High |
| Methanol | High | Moderate | High |
| Isopropanol | Medium-High | Low to Moderate | High |
| Acetone | Medium-High | High | High |
| Ethyl Acetate | Medium | Low | Moderate to High |
| Toluene | Low | Low | Moderate |
| Heptane/Hexane | Low | Very Low | Low |
Experimental Protocols
Protocol for Recrystallization of 2-Methoxy-4'-hydroxyacetophenone
This protocol outlines a general procedure for the purification of 2-Methoxy-4'-hydroxyacetophenone by recrystallization. It is crucial to perform a solvent screening first to identify the most suitable solvent system.
1. Solvent Selection (Screening): a. Place a small amount (e.g., 20-30 mg) of the crude 2-Methoxy-4'-hydroxyacetophenone into several test tubes. b. Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage. c. Gently heat the test tubes that showed low solubility at room temperature. A good solvent will dissolve the compound completely upon heating. d. Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good yield of crystals.
2. Recrystallization Procedure: a. Dissolution: Place the crude 2-Methoxy-4'-hydroxyacetophenone in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring and heating until the solid is completely dissolved. b. Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. c. Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities. d. Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. e. Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. f. Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. g. Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
3. Purity Assessment: a. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (128-130 °C) indicates high purity.[3] b. Further analysis by techniques such as NMR, IR, or chromatography can also be used to confirm the purity.
Mandatory Visualization
Caption: Experimental workflow for the purification of 2-Methoxy-4'-hydroxyacetophenone by recrystallization.
Caption: Troubleshooting decision tree for common issues in recrystallization.
References
Troubleshooting low yield in the synthesis of acetophenone derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the synthesis of acetophenone derivatives, with a particular focus on addressing issues of low yield.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation reaction is resulting in a very low yield or failing completely. What are the common causes?
A1: Low or no yield in Friedel-Crafts acylation is a frequent issue and can be attributed to several factors related to reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount or even an excess of the catalyst is often required.[1]
-
Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation. It is often necessary to protect these functional groups before carrying out the acylation.
Q2: I am observing the formation of multiple products in my reaction. Why is this happening, and how can I control it?
A2: The formation of multiple products, particularly isomers, is a common challenge. The directing effects of substituents on the aromatic ring and the reaction conditions play a significant role. For instance, the acylation of toluene predominantly yields the para-isomer (4-methylacetophenone) due to the methyl group being an ortho, para-director and the steric hindrance of the acylium-Lewis acid complex at the ortho positions.[2] To control the formation of multiple products, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the desired isomer.
-
Catalyst Choice: The choice of Lewis acid can influence the isomer distribution. Experimenting with different catalysts may be necessary.
-
Solvent Effects: The polarity of the solvent can affect the regioselectivity of the reaction. For example, in the acylation of naphthalene, non-polar solvents favor the formation of 1-acetylnaphthalene, while polar solvents favor the formation of 2-acetylnaphthalene.[3]
Q3: My reaction is producing a dark, tarry material. What could be the cause?
A3: The formation of dark, tarry materials often indicates polymerization or other side reactions. This can be caused by:
-
Highly Reactive Substrates: Aromatic compounds that are highly activated may be prone to polymerization under the reaction conditions.
-
High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition of the starting materials or products.
-
Excess Catalyst: While a stoichiometric amount of catalyst is often necessary, a large excess can sometimes lead to unwanted side reactions.
Issue 2: Catalyst-Related Problems
Q1: How can I ensure my Lewis acid catalyst is active?
A1: The activity of Lewis acid catalysts, especially aluminum chloride, is highly dependent on maintaining anhydrous conditions. To ensure catalyst activity:
-
Use freshly opened or properly stored anhydrous aluminum chloride.
-
Dry all glassware in an oven and cool it in a desiccator before use.
-
Use anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled before use.
-
Handle the catalyst quickly in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.
Issue 3: Work-up and Purification Difficulties
Q1: I am losing a significant amount of my product during the work-up and purification steps. What are some tips to minimize these losses?
A1: Product loss during work-up and purification is a common problem. Here are some strategies to minimize it:
-
Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent. Thoroughly rinse all glassware and the filter cake to recover as much product as possible.[4]
-
Volatility: If your product is volatile, be cautious during solvent removal. Use a rotary evaporator at a controlled temperature and pressure.[4]
-
Recrystallization: This is a common and effective purification method. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Common solvent systems for acetophenone derivatives include ethanol, methanol, toluene, and hexane/ethyl acetate mixtures.[4] It is often necessary to perform small-scale trials to find the optimal recrystallization conditions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing acetophenone derivatives?
A1: The most prevalent method for synthesizing acetophenones is the Friedel-Crafts acylation. This is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: Can I use acetic anhydride instead of acetyl chloride for Friedel-Crafts acylation?
A2: Yes, acetic anhydride can be an effective acylating agent in place of acetyl chloride.[2] The reaction with acetic anhydride also requires a Lewis acid catalyst.
Q3: How can I avoid poly-substitution in Friedel-Crafts reactions?
A3: A significant advantage of Friedel-Crafts acylation over alkylation is that it is not prone to polysubstitution. The acyl group introduced onto the aromatic ring is deactivating, which makes the ketone product less nucleophilic and therefore less reactive than the starting material. This effectively prevents further acylation reactions.[2]
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Yield of 4-Methoxyacetophenone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| FeCl₃·6H₂O | 10 | TAAIL 6 | 60 | 24 | 97 |
| FeCl₃·6H₂O | 5 | TAAIL 6 | 60 | 2 | 87 |
| FeCl₃·6H₂O | 2 | TAAIL 6 | 60 | 2 | 65 |
| FeCl₃·6H₂O | 10 | TAAIL 6 | 40 | 2 | 82 |
| FeCl₃·6H₂O | 5 | TAAIL 6 | 40 | 2 | 68 |
| FeCl₃·6H₂O | 2 | TAAIL 6 | 40 | 2 | 51 |
*TAAIL 6 is a specific tunable aryl alkyl ionic liquid. Data sourced from a study on Friedel–Crafts acylation in ionic liquids.[5]
Table 2: Effect of Solvent on the Yield of Acylated Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) |
| Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | Quantitative |
| Toluene | Acetyl Chloride | ZrPW | Solvent-free | High |
| Veratrole | Acetyl Chloride | ZrPW | Solvent-free | High |
*Data compiled from various studies on Friedel-Crafts acylation.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with an addition funnel and a reflux condenser, place anhydrous aluminum chloride and dichloromethane. Cool the mixture to 0°C in an ice/water bath.
-
Addition of Acylating Agent: Add a solution of acetic anhydride in dichloromethane dropwise to the cooled aluminum chloride suspension over 10 minutes.
-
Addition of Aromatic Substrate: After the addition of acetic anhydride is complete, add a solution of anisole in dichloromethane dropwise. Control the addition rate to prevent excessive boiling.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl with stirring. Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with two portions of saturated sodium bicarbonate solution and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Remove the drying agent by filtration and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 4-methoxyacetophenone by vacuum distillation or recrystallization.
This is a generalized procedure based on common laboratory practices for Friedel-Crafts acylation.[8][9][10]
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting logic for low yield issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 10. scribd.com [scribd.com]
Improving reaction conditions for the synthesis of 4-Hydroxy-α-methoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction conditions for the synthesis of 4-Hydroxy-α-methoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 4-Hydroxy-α-methoxyacetophenone?
A1: The synthesis of 4-Hydroxy-α-methoxyacetophenone is typically approached as a two-stage process. The first stage involves the synthesis of the precursor, 4-hydroxyacetophenone. The second, more challenging stage, is the introduction of the α-methoxy group.
-
Stage 1: Synthesis of 4-Hydroxyacetophenone: A prevalent method for synthesizing this precursor is the Fries rearrangement of phenyl acetate. This reaction is catalyzed by Lewis acids, such as aluminum chloride.[1][2]
-
Stage 2: α-Methoxylation of 4-Hydroxyacetophenone: This transformation is the critical step and can be approached in two ways:
-
Direct α-methoxylation: This involves the direct reaction of 4-hydroxyacetophenone with a methoxylating agent. However, this can be complicated by the presence of the acidic phenolic hydroxyl group, which can lead to side reactions.
-
Protection-Functionalization-Deprotection: To circumvent the issues of the phenolic hydroxyl group, a protecting group strategy is often employed. The phenol is first protected, followed by α-methoxylation of the ketone, and concluded with the removal of the protecting group.[3]
-
Q2: Why is my yield of 4-Hydroxy-α-methoxyacetophenone consistently low?
A2: Low yields in this synthesis can stem from several factors. In the Fries rearrangement to form 4-hydroxyacetophenone, incomplete reaction or the formation of ortho-isomers can reduce the yield of the desired para-substituted product.[4] In the subsequent α-methoxylation step, the primary challenge is the prevention of side reactions. The presence of the unprotected phenolic hydroxyl group can lead to O-methylation, resulting in the formation of 4-methoxy-α-methoxyacetophenone. Furthermore, the reaction conditions for α-methoxylation might not be optimal, leading to incomplete conversion or the formation of degradation products.
Q3: What are the main side products I should be aware of during the synthesis?
A3: The side products largely depend on the specific reaction conditions and the chosen synthetic route.
-
During Fries Rearrangement: The main side product is typically the ortho-isomer, 2-hydroxyacetophenone.
-
During α-Methoxylation (without a protecting group): The most common side product is the O-methylated derivative, 4-methoxy-α-methoxyacetophenone. Other potential side products can arise from reactions at the phenolic hydroxyl group or from self-condensation of the starting material under basic conditions.
-
During α-Methoxylation (with a protecting group): If the protecting group is not completely stable under the reaction conditions, side products resulting from premature deprotection can be observed. Incomplete deprotection in the final step will result in the protected 4-Hydroxy-α-methoxyacetophenone as an impurity.
Q4: How can I purify the final product, 4-Hydroxy-α-methoxyacetophenone?
A4: Purification of the final product typically involves chromatographic techniques. Column chromatography on silica gel is a common method to separate the desired product from unreacted starting materials and side products.[1] Recrystallization can also be an effective method for purification, depending on the nature of the impurities.[2] For ketones in general, purification can sometimes be achieved by forming a bisulfite adduct, which allows for separation from non-carbonyl compounds.[5]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 4-Hydroxyacetophenone (Fries Rearrangement)
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The Fries rearrangement is sensitive to temperature. Higher temperatures can favor the formation of the ortho-isomer. A systematic optimization of the reaction temperature is recommended to maximize the yield of the desired para-isomer. |
| Inactive Lewis Acid Catalyst | Lewis acids like aluminum chloride are highly sensitive to moisture. Ensure that the catalyst is fresh and handled under anhydrous conditions. |
| Inappropriate Solvent | The choice of solvent can influence the isomer distribution. Nitrobenzene or chlorobenzene are commonly used.[1] Experimenting with different solvents may improve the yield of the para-product. |
| Inefficient Work-up | Incomplete extraction of the product or losses during washing steps can contribute to low yield. Ensure the pH is appropriately adjusted during the work-up to facilitate extraction. |
Issue 2: Poor Selectivity in the α-Methoxylation of 4-Hydroxyacetophenone (Direct Method)
| Potential Cause | Recommended Solution |
| O-Methylation of the Phenolic Hydroxyl Group | This is a major competing reaction. The use of a bulky base might favor the formation of the α-enolate over deprotonation of the phenol. Alternatively, a protecting group strategy is the most reliable way to avoid this side reaction. |
| Formation of Poly-methoxylated Products | If the reaction conditions are too harsh, methylation might occur at multiple positions. Using a milder methoxylating agent and carefully controlling the stoichiometry can help to minimize this. |
| Low Conversion | The reaction may not be going to completion. Try increasing the reaction time or temperature cautiously, while monitoring for the formation of side products. The use of a stronger, non-nucleophilic base could also improve conversion. |
Issue 3: Difficulties with the Protecting Group Strategy
| Potential Cause | Recommended Solution |
| Incomplete Protection of the Phenolic Hydroxyl Group | Ensure that the protection reaction goes to completion before proceeding to the α-methoxylation step. Monitor the reaction by TLC or NMR. |
| Protecting Group is not Stable to α-Methoxylation Conditions | Select a protecting group that is stable to the basic or acidic conditions of the α-methoxylation reaction. Silyl ethers or benzyl ethers are common choices for protecting phenols.[3] |
| Incomplete Deprotection | The final deprotection step may not be complete. Optimize the deprotection conditions (reagent, temperature, and reaction time) to ensure full removal of the protecting group. |
| Product Degradation during Deprotection | The conditions for deprotection might be too harsh and could be degrading the final product. Explore milder deprotection methods that are compatible with the α-methoxy ketone functionality. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the key steps in the synthesis of 4-Hydroxy-α-methoxyacetophenone, based on general procedures for similar transformations. Note that specific conditions for the target molecule may require optimization.
| Reaction Step | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fries Rearrangement | Phenyl acetate | Aluminum chloride | Nitrobenzene | 20-25 | 2 | 45-55 |
| α-Hydroxylation | Acetophenone | o-Iodosylbenzoic acid, KOH | Methanol | Room Temp | Overnight | ~65 |
| α-Methoxylation | Acetophenone | Phenylmagnesium bromide, Methoxyacetonitrile | Ether | Room Temp | 2 | 71-78 |
Note: Yields are highly dependent on the specific substrate and reaction conditions and should be considered as a general guide.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement
This protocol is adapted from general procedures for the Fries rearrangement.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenyl acetate (1 equivalent).
-
Addition of Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) in portions.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]
Protocol 2: α-Methoxylation of a Protected 4-Hydroxyacetophenone (Illustrative)
This protocol is a generalized procedure and requires adaptation and optimization for the specific substrate.
-
Protection of the Phenolic Hydroxyl Group:
-
Dissolve 4-hydroxyacetophenone (1 equivalent) in a suitable solvent (e.g., DMF or DCM).
-
Add a base (e.g., triethylamine or sodium hydride) and the protecting group reagent (e.g., benzyl bromide or a silyl chloride).[3]
-
Stir the reaction until completion (monitor by TLC).
-
Work up the reaction to isolate the protected 4-hydroxyacetophenone.
-
-
α-Methoxylation:
-
Dissolve the protected 4-hydroxyacetophenone (1 equivalent) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to -78 °C and add a strong, non-nucleophilic base (e.g., LDA) to form the enolate.
-
Add a suitable methoxylating agent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
-
Deprotection:
-
Dissolve the protected 4-Hydroxy-α-methoxyacetophenone in a suitable solvent.
-
Add the appropriate reagent to cleave the protecting group (e.g., H₂/Pd-C for a benzyl group, or a fluoride source for a silyl group).
-
Stir the reaction until completion.
-
Work up and purify the final product, 4-Hydroxy-α-methoxyacetophenone, using column chromatography.
-
Visualizations
Caption: General workflow for the two-stage synthesis of 4-Hydroxy-α-methoxyacetophenone.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Side-product analysis in the synthesis of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary challenges?
A1: A prevalent method is the Friedel-Crafts acylation of phenol with methoxyacetyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The primary challenge is controlling the selectivity of the reaction. Phenols are bidentate nucleophiles, meaning acylation can occur at two positions: C-acylation on the aromatic ring to form the desired hydroxyarylketone, or O-acylation on the phenolic oxygen to form a phenyl ester.[2] This competition between C- and O-acylation can lead to the formation of significant side-products and reduce the yield of the target molecule.
Q2: What is the Fries Rearrangement and how is it relevant to this synthesis?
A2: The Fries rearrangement is a reaction where a phenolic ester rearranges to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[3][4] This is highly relevant because the O-acylated side-product, 4-hydroxyphenyl methoxyacetate, can undergo a Fries rearrangement under the reaction conditions to form the desired C-acylated product, this compound.[2][3] While this can potentially increase the yield of the desired product, it also complicates the reaction kinetics and can lead to a mixture of ortho and para isomers.[4][5]
Q3: How do reaction conditions affect the ratio of C-acylation to O-acylation?
A3: The ratio of C- to O-acylation is strongly influenced by the reaction conditions. Generally, higher temperatures and a stoichiometric excess of the Lewis acid catalyst favor C-acylation and the subsequent Fries rearrangement.[4][6] Conversely, lower catalyst concentrations tend to favor O-acylation. The choice of solvent also plays a role; non-polar solvents can favor ortho-substitution, while polar solvents may favor the para-substituted product.[4]
Q4: What are the expected spectroscopic characteristics of the main product and key side-products?
A4: Differentiating between the desired product and the main O-acylated side-product is crucial. This can be achieved by analyzing their spectroscopic data, particularly ¹H NMR and ¹³C NMR. The key differences will be in the chemical shifts of the aromatic protons and the presence or absence of a phenolic hydroxyl proton.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Low temperatures may favor the formation of the O-acylated side-product. Experiment with increasing the reaction temperature to promote the Fries rearrangement to the desired C-acylated product.[4] |
| Insufficient Lewis Acid Catalyst | A stoichiometric amount of the Lewis acid (e.g., AlCl₃) is often required, as it complexes with both the reactant and the product.[1] Ensure at least one equivalent of the catalyst is used relative to the phenol. |
| Moisture in Reagents or Glassware | Lewis acids like AlCl₃ react violently with water, which will deactivate the catalyst. Ensure all reagents are anhydrous and glassware is thoroughly dried before use. |
| Poor Quality Starting Materials | Impurities in the phenol or methoxyacetyl chloride can lead to side reactions and lower yields. Use freshly purified or high-purity reagents. |
Problem 2: Presence of Multiple Products in the Crude Mixture
| Possible Cause | Suggested Solution |
| Formation of Ortho and Para Isomers | The Fries rearrangement can produce both ortho- and para-acylated phenols.[3] The selectivity can be influenced by temperature and solvent. Lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[4] |
| Incomplete Reaction or Rearrangement | The crude product may contain unreacted starting material or the intermediate O-acylated ester. Increase the reaction time or temperature to drive the reaction to completion. |
| Polysubstitution | Although less common in acylation than alkylation, highly activating conditions could lead to multiple acyl groups being added to the aromatic ring. Use a milder Lewis acid or less forcing conditions. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | The ortho and para isomers can have very similar polarities, making separation by column chromatography challenging.[7] |
| Co-elution with Side-Products | The O-acylated intermediate may have a similar retention factor to the desired product in some solvent systems. |
| Product Crystallization Issues | The presence of impurities can inhibit the crystallization of the final product. |
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₁₀O₃ | 166.17 | 128-130 |
| 4-Hydroxyphenyl methoxyacetate | C₉H₁₀O₃ | 166.17 | N/A |
| 1-(2-Hydroxyphenyl)-2-methoxyethan-1-one | C₉H₁₀O₃ | 166.17 | N/A |
Table 2: Analytical Techniques for Product and Side-Product Analysis
| Technique | Application | Key Observations |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity of fractions.[10] | Allows for quick visualization of starting materials, products, and side-products. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product and side-product distribution.[11] | Provides accurate quantification of isomers and impurities. Reverse-phase C18 columns are commonly used.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, especially after derivatization.[10] | Useful for identifying and quantifying phenolic isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and any isolated side-products. | ¹H and ¹³C NMR are essential for confirming the structure and distinguishing between C- and O-acylated isomers. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Can distinguish between the ester carbonyl (O-acylation) and ketone carbonyl (C-acylation), and confirm the presence of the hydroxyl group. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure and may require optimization.
-
Setup : In a well-ventilated fume hood, equip a three-necked, round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Reagents : Add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane) in the flask and cool the mixture in an ice bath.
-
Addition of Acyl Chloride : Slowly add methoxyacetyl chloride (1.0 equivalent) to the cooled suspension with stirring.
-
Addition of Phenol : In the dropping funnel, dissolve phenol (1.0 equivalent) in the same anhydrous solvent. Add the phenol solution dropwise to the reaction mixture over 30-60 minutes, maintaining a low temperature.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Work-up : Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by dilute hydrochloric acid.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Washing : Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[13]
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Sample Preparation : Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spotting : Spot the prepared sample, along with standards of the starting material (phenol) and, if available, the product, onto a silica gel TLC plate.
-
Elution : Develop the plate in an appropriate mobile phase (e.g., 30% ethyl acetate in hexane).
-
Visualization : Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Analysis : The desired product should have a different Rf value than the starting phenol. The formation of side-products can also be monitored.
Visualizations
Caption: Competing O- and C-acylation pathways in the synthesis.
Caption: Logical workflow for troubleshooting common synthesis issues.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. Page loading... [guidechem.com]
- 9. 1-(4-Hydroxyphenyl)-2-methoxyethanone | C9H10O3 | CID 3015614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of 2-Methoxy-4'-hydroxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Methoxy-4'-hydroxyacetophenone using column chromatography. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying 2-Methoxy-4'-hydroxyacetophenone?
A1: The most commonly used stationary phase for the purification of moderately polar compounds like 2-Methoxy-4'-hydroxyacetophenone is silica gel (60 Å, 230-400 mesh). Its slightly acidic nature and high surface area make it effective for separating the target compound from less polar and more polar impurities. In cases where the compound shows instability on silica gel, neutral alumina can be a suitable alternative.
Q2: How do I select an appropriate mobile phase (eluent) for the separation?
A2: The selection of the mobile phase is critical for successful purification. A good starting point is to use Thin-Layer Chromatography (TLC) to determine a suitable solvent system. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The ideal solvent system should provide a retardation factor (Rf) of approximately 0.2-0.3 for 2-Methoxy-4'-hydroxyacetophenone, allowing for good separation from impurities.
Q3: My compound is not eluting from the column. What should I do?
A3: If your compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate. In some cases, for highly retained compounds, adding a small percentage of an even more polar solvent like methanol may be necessary.
Q4: The separation between my target compound and an impurity is poor. How can I improve it?
A4: Poor separation can be addressed in several ways. You can try using a less polar solvent system (isocratic elution) to increase the retention time and potentially improve separation. Alternatively, employing a shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can enhance the resolution between closely eluting compounds. Packing a longer column can also improve separation efficiency.
Q5: Can I reuse my silica gel column?
A5: While it is technically possible to regenerate and reuse a silica gel column, it is generally not recommended for high-purity applications. Residual impurities from a previous separation can co-elute in subsequent runs, leading to cross-contamination. For obtaining highly pure 2-Methoxy-4'-hydroxyacetophenone, it is best practice to use a freshly packed column for each purification.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of 2-Methoxy-4'-hydroxyacetophenone.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound runs too fast or with the solvent front | The mobile phase is too polar. | Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). |
| Compound is stuck on the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the ethyl acetate concentration). If necessary, add a small amount of methanol. |
| Peak Tailing | 1. Strong interaction of the phenolic hydroxyl group with the acidic silica gel. 2. Column overload. | 1. Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to suppress silanol interactions. 2. Reduce the amount of crude material loaded onto the column. |
| Poor Separation/Overlapping Peaks | 1. Inappropriate solvent system. 2. Column was packed improperly (channeling). 3. Column is overloaded. | 1. Optimize the solvent system using TLC to maximize the difference in Rf values between the compound and impurities. Consider using a different solvent system (e.g., dichloromethane/methanol). 2. Repack the column carefully, ensuring a uniform and compact bed. 3. Decrease the amount of sample loaded. |
| Compound Decomposes on the Column | The compound is sensitive to the acidic nature of the silica gel. | Use a deactivated (neutral) stationary phase like neutral alumina. Alternatively, silica gel can be pre-treated with a base like triethylamine. |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | Always keep the column bed wet with the eluent. If the column runs dry, it may need to be repacked. |
Quantitative Data Summary
The following table provides an illustrative summary of typical parameters for the column chromatography purification of 2-Methoxy-4'-hydroxyacetophenone. These values are estimates based on the purification of structurally similar phenolic compounds and should be optimized for your specific experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade for flash chromatography. |
| Column Dimensions | 40 mm x 200 mm | Suitable for purifying gram-scale quantities. |
| Crude Sample Loading | 1.0 - 2.0 g | Loading capacity depends on the difficulty of the separation. |
| Elution Mode | Gradient Elution | Provides better separation for a wider range of impurities. |
| Mobile Phase | Hexane and Ethyl Acetate | A common and effective solvent system. |
| Elution Gradient | 10% Ethyl Acetate in Hexane, increasing to 30% Ethyl Acetate over 10 column volumes. | The gradient should be optimized based on TLC analysis. |
| Flow Rate | 15-20 mL/min | Typical for flash chromatography with the specified column size. |
| Fraction Size | 20-25 mL | Smaller fractions can provide better resolution of the purified compound. |
| Typical Yield | 80-95% | Dependent on the purity of the crude material and optimization of the separation. |
| Achievable Purity | >98% | As determined by HPLC or NMR analysis. |
Experimental Protocol: Flash Column Chromatography
This protocol describes a general procedure for the purification of 2-Methoxy-4'-hydroxyacetophenone using flash column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (approx. 50-100 times the weight of your crude sample) to your initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Stir gently to create a homogenous slurry, ensuring there are no clumps.
2. Packing the Column:
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Carefully pour the silica gel slurry into the column.
-
Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
3. Sample Loading:
-
Dissolve the crude 2-Methoxy-4'-hydroxyacetophenone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent to dryness.
-
Carefully add the sample solution or the dry-loaded silica to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Apply gentle pressure using a pump or inert gas to achieve a steady flow rate.
-
Collect the eluate in a series of numbered test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your optimized protocol (e.g., by increasing the percentage of ethyl acetate).
5. Monitoring the Separation:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light.
-
Identify the fractions containing the pure 2-Methoxy-4'-hydroxyacetophenone.
6. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 2-Methoxy-4'-hydroxyacetophenone as a solid or oil.
-
Further dry the compound under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of 2-Methoxy-4'-hydroxyacetophenone.
Caption: Troubleshooting decision tree for column chromatography.
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during reactions with 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3][4][5] |
| Molecular Weight | 166.17 g/mol | [2][3][4] |
| Melting Point | 128-130 °C | [3][4][5] |
| pKa (Predicted) | 7.84 ± 0.15 | [4] |
| Appearance | Light Orange to Light Brown Solid | [3] |
Solubility Profile
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its structural features (a phenolic hydroxyl group, a ketone, and a methoxy ether) provide a strong basis for predicting its solubility behavior. The compound is noted to be slightly soluble in acetone and methanol.[3]
Qualitative Solubility in Common Solvents:
| Solvent | Polarity | Expected Solubility | Rationale |
| Methanol, Ethanol | Polar Protic | Slightly to Moderately Soluble | The hydroxyl group can participate in hydrogen bonding with the solvent. |
| Acetone, THF | Polar Aprotic | Slightly to Moderately Soluble | The ketone and ether functionalities can interact with these solvents. |
| Acetonitrile | Polar Aprotic | Slightly Soluble | Offers some polarity for dissolution. |
| DMSO, DMF | Polar Aprotic | Likely Soluble | These are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds. |
| Toluene, Hexane | Nonpolar | Poorly Soluble to Insoluble | The overall polarity of the molecule is too high for significant dissolution in nonpolar solvents. |
| Water | Polar Protic | Poorly Soluble | Despite the presence of hydrogen bonding groups, the aromatic ring limits aqueous solubility. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: Several factors can contribute to poor solubility:
-
Solvent Choice: The polarity of your chosen solvent may not be suitable for dissolving this compound. Refer to the solubility profile table above for guidance.
-
Temperature: Solubility is often temperature-dependent. Gently warming the mixture may improve dissolution.
-
Purity of the Compound: Impurities can affect solubility. Ensure you are using a compound of adequate purity.
-
Concentration: You may be attempting to dissolve too much compound in a given volume of solvent.
Q2: Can I use a co-solvent to improve solubility?
A2: Yes, using a co-solvent system is a common and effective strategy. For instance, if your primary reaction solvent is moderately polar, adding a small amount of a more polar, miscible co-solvent like DMSO or DMF can significantly enhance the solubility of this compound. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring the reaction.
Q3: How does pH affect the solubility of this compound?
A3: The phenolic hydroxyl group on this compound is weakly acidic (predicted pKa ≈ 7.84).[4] In the presence of a base, this proton can be removed to form a phenoxide salt. This salt is significantly more polar and will have much higher solubility in polar solvents, especially water. Therefore, for reactions conducted under basic conditions, the solubility of the deprotonated form is generally not a limiting factor in polar media.
Q4: Are there any particular reaction types where solubility of this compound is a known issue?
A4: Yes, solubility can be a challenge in reactions where a non-polar or moderately polar solvent is required for the other reactants or for optimal reaction conditions. For example, in some Williamson ether syntheses or acylation reactions where the alkylating or acylating agent is sensitive to highly polar solvents, finding a solvent that dissolves all components adequately can be difficult.
Troubleshooting Guides for Common Reactions
Issue 1: Williamson Ether Synthesis - Alkylation of the Phenolic Hydroxyl Group
Problem: this compound has poor solubility in common solvents for Williamson ether synthesis (e.g., acetone, acetonitrile) leading to a sluggish or incomplete reaction.
Workflow for Troubleshooting:
Caption: Troubleshooting Williamson Ether Synthesis.
Experimental Protocol: Williamson Ether Synthesis using a Co-solvent System
-
To a stirred solution of this compound (1.0 eq) in acetonitrile (e.g., 0.1 M), add potassium carbonate (1.5 eq).
-
Add N,N-dimethylformamide (DMF) as a co-solvent (10-20% of the total volume).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, filter the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Issue 2: Acylation of the Phenolic Hydroxyl Group
Problem: Incomplete acylation of this compound due to its poor solubility in common acylation solvents like dichloromethane (DCM) or toluene.
Logical Flow for Troubleshooting:
Caption: Troubleshooting Acylation Reactions.
Experimental Protocol: Acylation using Pyridine as Solvent
-
Dissolve this compound (1.0 eq) in pyridine (e.g., 0.2 M) at 0 °C.
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding it to ice-cold dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
Issue 3: Condensation Reactions at the Ketone
Problem: A Claisen-Schmidt or similar condensation reaction with an aldehyde is slow due to the limited solubility of this compound in the alcoholic solvent (e.g., ethanol) typically used.
Workflow for Optimization:
Caption: Optimizing Condensation Reactions.
Experimental Protocol: Claisen-Schmidt Condensation under Reflux
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol (e.g., 0.2 M).
-
Add an aqueous solution of a base (e.g., NaOH or KOH, 2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the mixture with dilute HCl, which may cause the product to precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure condensed product.
References
Technical Support Center: Scaling Up the Synthesis of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the multi-step synthesis, focusing on the bromination of 4'-hydroxyacetophenone and the subsequent Williamson ether synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-bromo-1-(4-hydroxyphenyl)ethanone (Intermediate 1) | Incomplete bromination reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the dropwise addition of bromine solution is slow and steady to maintain the reaction temperature. - Increase reaction time if TLC indicates the presence of starting material. |
| Degradation of the product during workup. | - Maintain a low temperature (0°C) during the bromine addition. - Promptly quench the reaction with water after completion. | |
| Loss of product during purification. | - Recrystallize the crude product from a minimal amount of hot 95% ethanol for efficient recovery.[1] | |
| Formation of multiple byproducts during bromination | Over-bromination or side reactions on the aromatic ring. | - Use a stoichiometric amount of bromine. - Maintain the reaction temperature at 0°C to improve selectivity. |
| Low yield of this compound (Final Product) | Incomplete Williamson ether synthesis. | - Ensure the complete deprotonation of the phenolic hydroxyl group by using a sufficient amount of a strong base like sodium hydroxide. - Monitor the reaction to completion using TLC. - Consider using microwave-enhanced technology to potentially shorten reaction times and improve yields.[2] |
| Competing elimination reaction. | - The starting material, 2-bromo-1-(4-hydroxyphenyl)ethanone, is a primary halide, which favors the desired SN2 reaction over elimination. However, ensure the reaction temperature is not excessively high. Typical Williamson reactions are conducted between 50-100°C.[2] | |
| Presence of unreacted 2-bromo-1-(4-hydroxyphenyl)ethanone in the final product | Insufficient amount of methoxide or incomplete reaction. | - Use a slight excess of the sodium methoxide solution. - Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of a dimeric ether byproduct | Reaction of the product with unreacted starting material. | - Ensure slow and controlled addition of the sodium methoxide solution to maintain a low concentration of the phenoxide intermediate. |
| Difficult purification of the final product | Presence of polar impurities. | - After adjusting the pH to 6, the product precipitates. Ensure thorough washing of the precipitate with cold water to remove inorganic salts. - If further purification is needed, consider recrystallization from a suitable solvent system or column chromatography. |
| Product is a tan or yellowish-green solid instead of the expected color | Presence of impurities. | - The described procedure yields a yellowish-green product which is considered acceptable.[3] For higher purity and a different color, further purification by recrystallization or chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: The most prevalent and scalable route involves a two-step process:
-
Bromination: The direct bromination of 4'-hydroxyacetophenone to yield 2-bromo-1-(4-hydroxyphenyl)ethanone.[4]
-
Williamson Ether Synthesis: The reaction of 2-bromo-1-(4-hydroxyphenyl)ethanone with sodium methoxide to form the final product.[3]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Elemental bromine, used in the first step, is highly corrosive and toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4] The reaction can also be exothermic, so controlled addition and temperature monitoring are crucial.
Q3: Can other methoxy sources be used for the Williamson ether synthesis step?
A3: While sodium methoxide in methanol is a common and effective reagent, other sources like potassium methoxide could potentially be used. However, reaction conditions may need to be re-optimized.
Q4: How can I minimize the formation of byproducts during the Williamson ether synthesis?
A4: The Williamson reaction can compete with base-catalyzed elimination. To favor the desired ether formation (SN2 reaction), it is crucial to use a primary alkyl halide, which is the case with 2-bromo-1-(4-hydroxyphenyl)ethanone.[2] Careful control of temperature and the dropwise addition of the base can also help minimize side reactions.
Q5: What are the key parameters to monitor during the reaction scale-up?
A5: Key parameters include:
-
Temperature: Especially during the exothermic bromination and the subsequent ether synthesis.
-
Reaction Progress: Monitored by TLC to ensure completion and identify any potential issues.
-
pH: Crucial during the workup of the final product to ensure precipitation.[3]
-
Stirring: Vigorous and consistent stirring is important for heterogeneous reactions and to ensure even heat distribution.
Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone (Intermediate 1)
This protocol is adapted for a larger laboratory scale.
Materials:
-
4'-hydroxyacetophenone
-
Bromine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve 4'-hydroxyacetophenone (e.g., 100 g, 0.73 mol) in diethyl ether (e.g., 1.3 L).
-
Cool the solution to 0°C using an ice-salt bath.
-
Prepare a solution of bromine (e.g., 117 g, 0.73 mol) in a minimal amount of diethyl ether.
-
With vigorous stirring, add the bromine solution dropwise to the cooled 4'-hydroxyacetophenone solution over a period of at least 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly add saturated sodium bicarbonate solution to quench the reaction and neutralize any excess acid.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude 2-bromo-1-(4-hydroxyphenyl)ethanone from a minimal amount of hot 95% ethanol to yield a purified product.
Step 2: Synthesis of this compound (Final Product)
This protocol is based on a literature procedure and scaled up.[3]
Materials:
-
2-bromo-1-(4-hydroxyphenyl)ethanone (Intermediate 1)
-
Methanol
-
Sodium hydroxide
-
Hydrochloric acid (for pH adjustment)
-
Ice
Procedure:
-
Dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (e.g., 100 g, 0.46 mol) in methanol (e.g., 550 g).
-
In a separate vessel, prepare a saturated solution of sodium hydroxide in methanol by slowly dissolving sodium hydroxide (e.g., 50 g) in methanol (e.g., 210 mL).
-
Slowly add the methanolic sodium hydroxide solution dropwise to the solution of the bromo-compound with stirring.
-
After the addition is complete, pour the reaction mixture into ice water (e.g., 1.5 L).
-
Adjust the pH of the aqueous mixture to 6 with hydrochloric acid, which will cause the product to precipitate.
-
Filter the precipitate and wash it thoroughly with cold water.
-
Dry the resulting yellowish-green solid to obtain this compound. The reported yield is approximately 85%.[3]
Data Presentation
| Synthesis Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Bromination | 4'-hydroxyacetophenone | Bromine | Diethyl ether | 0 | 2 | ~90 |
| Williamson Ether Synthesis | 2-bromo-1-(4-hydroxyphenyl)ethanone | Sodium methoxide | Methanol | Room Temp | ~2 | ~85[3] |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low product yield.
References
Preventing byproduct formation in Friedel-Crafts acylation reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning byproduct formation in Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Formation of Multiple Isomeric Products
Q1: My reaction is producing a mixture of ortho, para, and sometimes meta isomers. How can I improve the regioselectivity?
A1: The formation of isomeric byproducts is a common challenge in Friedel-Crafts acylation, influenced by the directing effects of substituents on the aromatic ring, reaction temperature, solvent, and catalyst choice.
Troubleshooting Steps:
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the para isomer due to steric hindrance at the ortho position. Conversely, higher temperatures can lead to thermodynamic control and potentially a different isomer distribution. For instance, in the alkylation of toluene, the isomer distribution can shift significantly with temperature.[1]
-
Solvent Selection: The polarity of the solvent can significantly impact the ratio of isomers. In the acylation of naphthalene, non-polar solvents like carbon disulfide or dichloromethane favor the formation of the α-isomer (kinetic product). In contrast, polar solvents like nitrobenzene can lead to the preferential formation of the β-isomer (thermodynamic product) because the intermediate-catalyst complex is more soluble, allowing for equilibration.[2]
-
Catalyst Choice: The bulkiness of the Lewis acid catalyst can influence steric hindrance around the reaction site, thereby affecting the ortho/para ratio. Experimenting with different Lewis acids, from AlCl₃ to milder options like FeCl₃ or ZnCl₂, can alter the regioselectivity.
Issue 2: Polysubstitution and Di-acylation Byproducts
Q2: I am observing a significant amount of di-acylated product in my reaction. How can I prevent this?
A2: While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic rings. The introduction of an acyl group deactivates the aromatic ring to further electrophilic substitution, which naturally limits polysubstitution.[3] However, under certain conditions, it can still be a problematic side reaction.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants. A 1:1 ratio of the aromatic substrate to the acylating agent is recommended to minimize the chance of a second acylation.
-
Order of Addition: Adding the aromatic substrate slowly to a pre-formed complex of the acylating agent and the Lewis acid can help maintain a low concentration of the activated aromatic compound, thus disfavoring a second acylation.
-
Reaction Conditions: Use the mildest possible reaction conditions. This includes lowering the reaction temperature and shortening the reaction time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the desired product is formed.
-
Use of Milder Catalysts: Employing a less reactive Lewis acid, such as ZnCl₂ or FeCl₃, instead of the highly active AlCl₃, can reduce the overall reactivity and minimize the formation of di-acylated byproducts.
Issue 3: Low or No Product Yield
Q3: My Friedel-Crafts acylation is resulting in a low yield or failing completely. What are the potential causes and solutions?
A3: Low yields in Friedel-Crafts acylation can stem from several factors, including inactive catalysts, substrate deactivation, and improper reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Using a fresh, unopened container of the Lewis acid is advisable.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[4] Therefore, a stoichiometric amount (or a slight excess, typically 1.1-1.2 equivalents) of the catalyst is often required.
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate deactivates it towards electrophilic attack, often preventing the reaction from proceeding.[3] In such cases, an alternative synthetic route may be necessary. Aromatic amines and phenols can also be problematic as they react with the Lewis acid.
-
Reaction Temperature: The reaction may require heating to overcome the activation energy. If the reaction is sluggish at room temperature, a gradual and careful increase in temperature while monitoring for byproduct formation can be beneficial.
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield and selectivity of Friedel-Crafts acylation.
Table 1: Effect of Solvent on the Isomer Distribution in the Acetylation of Naphthalene
| Solvent | α-isomer (%) | β-isomer (%) | Reference |
| Carbon Disulfide (CS₂) | High | Low | [2] |
| Dichloromethane (CH₂Cl₂) | High | Low | [2] |
| Nitrobenzene (C₆H₅NO₂) | Low | High | [2] |
Table 2: Comparison of Catalysts in the Acylation of Anisole
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) (para) | Reference |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to rt | 0.5 | - | High | High | [5] |
| Mordenite Zeolite (MOR(110)) | Acetic Anhydride | Acetic Acid | 150 | 2 | >99 | >99 | >99 | [6] |
| Hierarchical HY Zeolite | Acetic Anhydride | - | - | 1 | 92 (anhydride) | - | - | [7] |
| FeCl₃·6H₂O in TAAILs | Acetic Anhydride | TAAIL 6 | 60 | 24 | - | 94 | High | [8] |
Table 3: Reusability of Mordenite Zeolite in the Acylation of Anisole
| Number of Cycles | Conversion of Anisole (%) | Selectivity of 4-Methoxyacetophenone (%) | Reference |
| Up to 30 | Quantitative | Quantitative | [6] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol describes a general procedure for the acylation of toluene to produce 4-methylacetophenone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over 15-20 minutes.
-
Addition of Substrate: Dissolve toluene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Acylation of Biphenyl with Propionyl Chloride
This protocol details the synthesis of 4-propionylbiphenyl.
Materials:
-
Biphenyl
-
Propionyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a fume hood, assemble a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation: Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous carbon disulfide in the flask. Cool the mixture to 0-5°C in an ice bath.
-
Addition of Acylating Agent: Add propionyl chloride (1.1 equivalents) dropwise to the cooled and stirred suspension.
-
Addition of Substrate: Dissolve biphenyl (1.0 equivalent) in anhydrous carbon disulfide and add the solution dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.
-
Reaction: After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours or until completion is confirmed by TLC.
-
Workup: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General mechanism of Friedel-Crafts acylation.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Refinement of analytical methods for 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one detection. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC-UV Analysis
Question 1: What is a good starting point for an HPLC-UV method for this compound?
Answer: A reverse-phase HPLC method is a suitable starting point. Based on available data, a Newcrom R1 column can be used with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1] A typical starting concentration for your sample would be around 1 mg/mL, which can be adjusted based on the initial chromatographic results.
Question 2: My peak for this compound is tailing or showing poor shape. What are the possible causes and solutions?
Answer: Poor peak shape, such as tailing, can be caused by several factors:
-
Column Overload: The sample concentration may be too high. Try diluting your sample. Broad or tailing peaks can indicate that too much sample was injected.
-
Secondary Interactions: Residual silanols on the column can interact with the phenolic hydroxyl group. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of the hydroxyl group.
-
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Column Contamination or Degradation: The column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent or replace it if necessary.
Question 3: I am observing a drifting baseline in my HPLC chromatogram. What should I do?
Answer: A drifting baseline can be caused by:
-
Lack of Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.
-
Mobile Phase Issues: The mobile phase may not be mixed properly, or one of the components may be changing in concentration. Ensure thorough mixing and degassing of the mobile phase.
-
Temperature Fluctuations: Column temperature instability can cause baseline drift. Use a column oven to maintain a constant temperature.
-
Detector Lamp Aging: The detector lamp may be nearing the end of its life.
Question 4: My retention times are inconsistent between injections. What is the likely cause?
Answer: Fluctuating retention times are often due to:
-
Pump Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates. Purge the pump to remove any air bubbles.
-
Leaky Fittings: Check for any leaks in the system, as this can cause pressure and flow rate fluctuations.
-
Inconsistent Mobile Phase Composition: If preparing the mobile phase online, ensure the mixer is functioning correctly.
-
Column Temperature Variations: As with baseline drift, unstable column temperature can affect retention times.
GC-MS Analysis
Question 1: Do I need to derivatize this compound for GC-MS analysis?
Answer: Yes, derivatization is highly recommended. Due to the presence of a polar hydroxyl group, this compound has low volatility and may exhibit poor peak shape and thermal degradation in the GC inlet and column. A two-step derivatization process is common for such compounds.[2] This involves:
-
Methoximation: This step protects the ketone group.
-
Silylation: This step converts the polar hydroxyl group into a more volatile trimethylsilyl (TMS) ether.
Question 2: I am seeing multiple peaks for my derivatized analyte. What could be the reason?
Answer: The presence of multiple peaks could be due to:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion. Ensure that the reagents are fresh, the reaction time and temperature are adequate, and the sample is completely dry before adding the derivatization reagents.
-
Side Reactions: Impurities in the sample or reagents can lead to side reactions.
-
Degradation: The analyte or its derivative might be degrading in the hot GC inlet. You might consider using a lower inlet temperature or a more thermally stable derivatizing agent.
Question 3: My sensitivity is low, and I am getting noisy baselines in my GC-MS analysis. How can I improve this?
Answer: Low sensitivity and a noisy baseline can stem from several sources:
-
Poor Derivatization Efficiency: As mentioned above, ensure your derivatization is complete.
-
Sample Loss During Preparation: Be careful during sample extraction and solvent evaporation steps to minimize analyte loss.
-
Active Sites in the GC System: The liner, column, or detector can have active sites that adsorb the analyte. Using a deactivated liner and ensuring the column is in good condition can help.
-
Leaks in the GC-MS System: Air leaks can lead to a noisy baseline and decreased sensitivity. Perform a leak check of the system.
Quantitative Data Summary
While a fully validated method for this compound is not publicly available, the following table presents typical performance characteristics for the analysis of similar phenolic compounds by HPLC-UV and GC-MS. This data can be used as a benchmark for method development and validation.
| Parameter | HPLC-UV (Expected) | GC-MS (Derivatized, Expected) |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 µg/mL[3][4] | 0.05 - 0.2 µg/mL |
| Accuracy / Recovery (%) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
Detailed Experimental Protocols
Recommended HPLC-UV Method
This protocol is a starting point and should be optimized and validated for your specific application.
-
Chromatographic System:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the phenol chromophore, should be confirmed by UV scan)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Weigh and dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Recommended GC-MS Method with Derivatization
This protocol is based on established methods for the derivatization and analysis of phenolic and keto compounds.[2][5]
-
Sample Preparation and Derivatization:
-
Extraction: If in a complex matrix, perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents.
-
Step 1: Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
-
Vortex and incubate at 60 °C for 60 minutes.
-
-
Step 2: Silylation:
-
Cool the sample to room temperature.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Vortex and incubate at 60 °C for 30 minutes.
-
-
Cool to room temperature before injection.
-
-
GC-MS System:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1H-NMR Analysis for Purity Confirmation of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Methodologies for Purity Assessment
In the synthesis of pharmaceutical intermediates, ensuring the purity of the target compound is paramount. This guide provides a comprehensive comparison of 1H-NMR spectroscopy with other analytical techniques for the purity confirmation of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one, a key building block in organic synthesis.[1][2] This document outlines detailed experimental protocols, presents data in a clear, comparative format, and includes visualizations to aid in understanding the analytical workflow.
1H-NMR Spectroscopy: A Primary Method for Structural and Purity Analysis
Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation and purity assessment of organic molecules.[3][4][5] Its ability to provide quantitative information about the number of protons in different chemical environments makes it highly suitable for identifying and quantifying the main component and any potential impurities.
Predicted 1H-NMR Spectrum of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ha) | ~7.85 | Doublet | 2H |
| Aromatic (Hb) | ~6.90 | Doublet | 2H |
| Methylene (-CH2-) | ~4.65 | Singlet | 2H |
| Methoxy (-OCH3) | ~3.40 | Singlet | 3H |
| Phenolic (-OH) | Variable | Singlet (broad) | 1H |
Experimental Protocol: Quantitative 1H-NMR (qNMR) for Purity Determination
Quantitative NMR (qNMR) is a precise method for determining the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[3][6]
Objective: To determine the purity of a sample of this compound using qNMR.
Materials:
-
Sample of this compound
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of certified purity
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
NMR tubes (5 mm)
-
Analytical balance
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the 1H-NMR spectrum using quantitative parameters. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the singlet of the methylene protons) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurities and their Identification
The purity of this compound can be affected by residual starting materials, by-products, or degradation products. Common synthesis routes include the reaction of 2-bromo-4'-hydroxyacetophenone with a methoxide source or the debenzylation of 1-(4-benzyloxyphenyl)-2-methoxyethanone.[1]
Table of Potential Impurities:
| Impurity Name | Structure | Potential Origin | Distinguishing 1H-NMR Signals |
| 4'-Hydroxyacetophenone | Unreacted starting material in the synthesis from 2-bromo-4'-hydroxyacetophenone. | Singlet for the acetyl group around δ 2.5 ppm. | |
| 2-Bromo-4'-hydroxyacetophenone | Unreacted starting material. | Singlet for the methylene protons adjacent to the bromine around δ 4.4 ppm. | |
| 1-(4-Benzyloxyphenyl)-2-methoxyethan-1-one | Incomplete debenzylation. | Signals for the benzyl group protons (aromatic and methylene). |
Comparison with Alternative Analytical Techniques
While 1H-NMR is a powerful tool, other chromatographic techniques are also widely used for purity assessment.
Comparative Overview of Analytical Techniques:
| Technique | Principle | Advantages | Disadvantages |
| 1H-NMR | Measures the magnetic properties of protons to provide structural and quantitative information. | - Provides structural confirmation and purity in a single experiment.- Non-destructive.- Relatively fast analysis time.- Universal detector for proton-containing molecules. | - Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate quantification in complex mixtures.- Requires a relatively pure sample for straightforward analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. | - High resolution and sensitivity.- Well-established for purity analysis in the pharmaceutical industry.- Can be coupled with various detectors (e.g., UV, MS).[7][8] | - Requires reference standards for identification and quantification.- Method development can be time-consuming.- Destructive technique. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components in the gas phase followed by mass analysis. | - Excellent for volatile impurities.- High sensitivity and specificity.- Provides molecular weight and fragmentation information for identification.[9] | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar compounds.[9][10] |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the purity confirmation of this compound, from sample reception to final purity assessment.
References
- 1. This compound | 32136-81-5 [chemicalbook.com]
- 2. CAS 32136-81-5: 1-(4-Hydroxyphenyl)-2-methoxyethanone [cymitquimica.com]
- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. 2'-Hydroxy-4'-methoxyacetophenone, TBDMS derivative [webbook.nist.gov]
A Comparative Guide to the Antioxidant Activity of 2-Methoxy-4'-hydroxyacetophenone via DPPH Assay
This guide provides a detailed comparison of the antioxidant activity of 2-Methoxy-4'-hydroxyacetophenone, also known as Paeonol, against other well-established antioxidants. The validation is based on the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.
Introduction to 2-Methoxy-4'-hydroxyacetophenone (Paeonol)
Paeonol is a natural phenolic compound extracted from the root bark of Paeonia suffruticosa (Moutan Cortex).[1] It is recognized for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] Validating its antioxidant capacity is crucial for its potential application in drug development and therapy, particularly in conditions associated with oxidative stress. The DPPH assay is a common, reliable, and straightforward method for evaluating the free-radical scavenging ability of compounds.[4][5]
Principle of the DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5][6] DPPH is a stable radical that has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm.[4] When an antioxidant compound reduces the DPPH radical to its non-radical form, DPPH-H, the solution's color changes from violet to a pale yellow.[7][8] The degree of this discoloration, measured by the decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant.
Caption: Chemical principle of the DPPH radical scavenging assay.
Comparative Analysis of Antioxidant Activity
The efficacy of an antioxidant is commonly expressed by its IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.[9]
The antioxidant activity of 2-Methoxy-4'-hydroxyacetophenone (Paeonol) is compared with standard antioxidants like Ascorbic Acid, Trolox, and Gallic Acid. It is important to note that reported IC50 values can vary based on specific experimental conditions.
| Compound | IC50 Value (DPPH Assay) | Reference |
| 2-Methoxy-4'-hydroxyacetophenone (Paeonol) | 309.67 µM | [1] |
| Ascorbic Acid (Vitamin C) | Standard Reference | [6][9] |
| Trolox | 3.77 µg/mL (~15.06 µM) | [10] |
| Catechin | 19.99 µg/mL (~68.87 µM) | [7] |
| Tannic Acid | 21.78 µg/mL (~12.80 µM) | [7] |
Note: IC50 values can vary between studies. The values presented are for comparative purposes. One study noted that Paeonol exhibited surprisingly low scavenger activity at concentrations up to 100 µM, which contrasts with other findings.[11]
Based on the available data, Paeonol demonstrates free radical scavenging activity, although its potency appears to be lower than that of common standards like Trolox and Tannic Acid under the tested conditions.[1][7][10]
Detailed Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol outlines the steps to determine the antioxidant activity of a test compound using the DPPH assay.[4][12]
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test Compound (2-Methoxy-4'-hydroxyacetophenone)
-
Standard Antioxidants (e.g., Ascorbic acid, Trolox)
-
Solvent (e.g., Methanol or Ethanol, spectrophotometric grade)
-
Spectrophotometer or Microplate Reader
-
Pipettes and appropriate tips
-
Test tubes or 96-well microplate
2. Preparation of Solutions:
-
DPPH Stock Solution: Prepare a stock solution of DPPH in the chosen solvent (e.g., 0.1 mM). This solution should be freshly prepared and kept protected from light as DPPH is light-sensitive.[12]
-
Test Sample Solutions: Prepare a series of dilutions of the test compound and standard antioxidants in the same solvent.
3. Assay Procedure:
-
Reaction Setup: In separate test tubes or wells, add a defined volume of the DPPH working solution.
-
Addition of Sample: Add a specific volume of each dilution of the test sample and standard controls to the DPPH solution. A blank containing only the solvent instead of the sample should also be prepared.[12]
-
Incubation: Mix the solutions thoroughly and incubate the reactions in the dark at room temperature for a set period (e.g., 30 minutes).[4][12] The incubation time should be sufficient to allow the reaction to reach a steady state.
-
Absorbance Measurement: After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer. The instrument should be zeroed using the blank.
4. Data Analysis and Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the test sample.[13]
-
-
IC50 Determination: Plot the percentage of inhibition against the different concentrations of the test sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.[7]
Caption: Experimental workflow for the DPPH antioxidant assay.
References
- 1. Synthesis and Evaluation of Paeonol Derivatives as Potential Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Neuroprotective Effects of Paeonol against Oxidative Stress and Altered Carrier-Mediated Transport System on NSC-34 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Neuroprotective Effects of Paeonol against Oxidative Stress and Altered Carrier-Mediated Transport System on NSC-34 Cell Lines [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. louis.uah.edu [louis.uah.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways
The production of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one, a valuable intermediate in organic synthesis, can be achieved through several distinct synthetic routes. This guide provides a comprehensive comparison of three prominent methods: Williamson Ether Synthesis, Furanone Cleavage, and Catalytic Debenzylation. The following sections detail the experimental protocols, present quantitative data for objective comparison, and offer insights into the relative advantages and disadvantages of each approach to inform your selection of the most suitable pathway for your research or development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Williamson Ether Synthesis | Route B: Furanone Cleavage | Route C: Catalytic Debenzylation |
| Starting Material | 2-bromo-1-(4-hydroxyphenyl)acetophenone | 5-hydroxy-4-(4-hydroxyphenyl)-5H-furan-2-one | 1-(4-benzyloxyphenyl)-2-methoxyethanone |
| Key Reagents | Sodium hydroxide, Methanol | Potassium hydroxide, Methanol | 5% Palladium on Carbon, Hydrogen gas |
| Reported Yield | ~85%[1] | 85%[1] | 81%[1] |
| Reaction Time | Not explicitly stated | 24 hours[1] | 24 hours[1] |
| Reaction Temperature | Not explicitly stated | 20°C[1] | Not explicitly stated |
| Purity | Confirmed by 1H-NMR[1] | Not explicitly stated | Not explicitly stated |
| Key Advantages | High yield, Readily available starting material | High yield | Clean reaction with easily removable catalyst |
| Key Disadvantages | Use of a hazardous brominated starting material | Lack of detailed public protocols | Use of flammable hydrogen gas and pyrophoric catalyst |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the three synthetic routes to this compound.
Experimental Protocols
Route A: Williamson Ether Synthesis
This method involves the reaction of 2-bromo-1-(4-hydroxyphenyl)acetophenone with a methoxide source.
Procedure:
-
Dissolve 2 g of 2-bromo-1-(4-hydroxyphenyl)acetophenone in 11 g of methanol.[1]
-
Slowly add 30 g of a saturated solution of sodium hydroxide in methanol (prepared by dissolving 1 g of NaOH in 4.2 mL of methanol) to the above solution.[1]
-
After the addition is complete, pour the reaction mixture into 30 g of ice water.[1]
-
Adjust the pH of the solution to 6 with a suitable acid.[1]
-
The product, α-methoxy-4-hydroxyacetophenone, will precipitate out of the solution.[1]
-
Collect the precipitate by filtration and dry to obtain the final product.[1]
Safety Considerations: 2-bromo-1-(4-hydroxyphenyl)ethanone is a corrosive and hazardous substance. Appropriate personal protective equipment should be worn, and the reaction should be carried out in a well-ventilated fume hood.
Route B: Furanone Cleavage
This route utilizes the cleavage of a furanone ring to yield the desired product.
Procedure: A detailed experimental protocol for this specific transformation is not readily available in the public domain. However, the general principle involves the scission of 5-hydroxy-4-(4-hydroxyphenyl)-5H-furan-2-one with potassium hydroxide in methanol at 20°C for 24 hours.[1] Further optimization and detailed procedural steps would need to be developed based on this information.
Safety Considerations: Potassium hydroxide is a corrosive base. Standard safety precautions for handling corrosive materials should be followed. The safety profile of the starting material, 5-hydroxy-4-(4-hydroxyphenyl)-5H-furan-2-one, should be reviewed before use.
Route C: Catalytic Debenzylation
This method involves the removal of a benzyl protecting group via catalytic hydrogenation.
Procedure:
-
Dissolve 1-(4-benzyloxyphenyl)-2-methoxyethanone in methanol.
-
Add 5% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (5 bars).[1]
-
Stir the reaction for 24 hours.[1]
-
Upon completion, filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification may be required, typically by chromatography.
Safety Considerations: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst with care, preferably in an inert atmosphere. Hydrogen gas is highly flammable and should be used in a well-ventilated area with appropriate safety measures in place.
Concluding Remarks
The choice of the optimal synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the safety infrastructure of the laboratory.
-
Route A (Williamson Ether Synthesis) offers a high yield from a commercially available starting material, making it a strong candidate for many applications. However, the hazardous nature of the brominated precursor requires careful handling.
-
Route B (Furanone Cleavage) also reports a high yield, but the lack of a detailed, publicly available protocol presents a significant hurdle for its immediate implementation. This route may be more suitable for research settings where process development is a primary objective.
-
Route C (Catalytic Debenzylation) provides a clean reaction with a straightforward work-up. The main considerations for this route are the safety precautions associated with handling a pyrophoric catalyst and flammable hydrogen gas.
Researchers and drug development professionals are encouraged to weigh these factors carefully to select the synthetic strategy that best aligns with their specific project goals and laboratory capabilities.
References
A Comparative Guide to the X-ray Crystallographic Data of Hydroxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallographic data for various hydroxyacetophenone derivatives. Understanding the three-dimensional structure of these compounds is crucial for structure-based drug design and the development of new therapeutic agents. While the primary focus of this guide is on derivatives with substitutions on the phenyl ring, the importance of α-substituted analogs, particularly 4-Hydroxy-α-methoxyacetophenone derivatives, is a promising area for future research. Currently, there is a limited amount of publicly available, detailed crystallographic data for this specific subclass, highlighting a significant opportunity for further investigation in the field of medicinal chemistry.
Crystallographic Data of Hydroxyacetophenone Derivatives
The following tables summarize the crystallographic data for several hydroxyacetophenone derivatives, offering insights into how different substitution patterns on the phenyl ring influence their crystal packing and molecular geometry.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone)[1] | C₉H₁₀O₃ | Monoclinic | P2₁/n | 7.3343(9) | 20.3517(9) | 10.1375(5) | 95.735(7) | - | 4 |
| 2,6-Dihydroxy-4-methylacetophenone[1] | C₉H₁₀O₃ | Monoclinic | P2₁/c | 3.888(3) | 26.974(17) | 14.940(9) | 91.919(8) | - | 8 |
| 2,4-Dihydroxy-3-acetyl-6-methylacetophenone[1] | C₁₁H₁₂O₄ | Orthorhombic | Pbca | 7.255(2) | 14.410(4) | 18.332(1) | 90 | - | 8 |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone[2] | C₈H₇ClO₂ | Monoclinic | P2₁/n | 5.8639(3) | 8.8594(5) | 14.3854(8) | 97.438(5) | 740.15(7) | 4 |
Comparison with an α-Substituted Acetophenone Derivative
For comparative purposes, the crystallographic data for an α-methoxyacetophenone derivative without the 4-hydroxy group is presented below. This highlights the type of data that is sought for the 4-hydroxy-α-methoxyacetophenone series.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone[3] | C₉H₁₀O₅ | Triclinic | P-1 | 7.847 | 8.037 | 9.226 | 77.05 | 86.98 | 61.01 | 494.98 | 2 |
Experimental Protocols
Synthesis of Hydroxyacetophenone Derivatives
The synthesis of hydroxyacetophenone derivatives can be achieved through various methods, including the Fries rearrangement of phenyl acetates.
Example: Synthesis of 4-Hydroxy-3-methoxyacetophenone
A common method for the synthesis of 4-hydroxy-3-methoxyacetophenone (acetovanillone) involves the Fries rearrangement of guaiacol acetate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong acid like methanesulfonic acid.
-
Materials: Guaiacol acetate, methanesulfonic acid, phosphorus pentoxide (optional, as catalyst), crushed ice, sodium bicarbonate solution, ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
Guaiacol acetate is added to an excess of methanesulfonic acid under an inert atmosphere.
-
The mixture is heated to a specific temperature (e.g., 60-80 °C) for a defined period.
-
The reaction mixture is then cooled and poured onto crushed ice to precipitate the product.
-
The crude product is filtered, washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel using an appropriate eluent like ethyl acetate/hexane.
-
Single-Crystal X-ray Diffraction
High-quality single crystals are essential for X-ray diffraction studies. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Crystal Growth: A saturated solution of the purified hydroxyacetophenone derivative is prepared in a solvent such as ethanol, methanol, or ethyl acetate. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for Synthesis and Crystallographic Analysis
The following diagram illustrates the general workflow from the synthesis of a hydroxyacetophenone derivative to its structural elucidation by X-ray crystallography.
Caption: A flowchart illustrating the key stages from chemical synthesis to crystallographic analysis of hydroxyacetophenone derivatives.
Logical Relationship for Comparative Structural Analysis
This diagram outlines the logical steps involved in the comparative structural analysis of different hydroxyacetophenone derivatives.
Caption: A diagram showing the logical progression for a comparative analysis of the crystal structures of different hydroxyacetophenone derivatives.
References
A Comparative Guide to In Silico ADME Profiling of Chalcone Derivatives for Drug Likeness
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine. Chalcone derivatives, a class of organic compounds belonging to the flavonoid family, have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, for a promising compound to become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME profiling has emerged as an indispensable tool in early-stage drug discovery, enabling the rapid and cost-effective prediction of a compound's drug-likeness.
This guide provides a comparative analysis of the in silico ADME profiles of chalcone derivatives against another prominent class of flavonoids, flavones, offering insights into their potential as orally bioavailable drug candidates.
Comparative In Silico ADME Profiling: Chalcone Derivatives vs. Flavone Derivatives
The following tables summarize key in silico ADME and drug-likeness parameters for a selection of chalcone and flavone derivatives, extracted from various scientific studies. These parameters are crucial in assessing the potential of a compound to be developed into an orally administered drug.
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound Class | Derivative | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violations | Reference |
| Chalcone | 2,4,6-trimethoxychalcone (A1) | 388.41 | 3.32 | 0 | 7 | 0 | [1] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | <500 | <5 | <5 | <10 | 0 | [1] | |
| Chalcone-phosphonate (3a) | <500 | <5 | <5 | <10 | 0 | [2] | |
| Flavone | Flavone | 222.24 | 3.23 | 0 | 2 | 0 | [3][4] |
| Luteolin | 286.24 | 2.35 | 4 | 6 | 0 | [3][4] | |
| Apigenin | 270.24 | 2.59 | 3 | 5 | 0 | [3][4] |
Note: Data is compiled from multiple sources for comparative purposes. Specific values may vary slightly between different prediction software.
Table 2: Pharmacokinetic (ADME) Properties
| Compound Class | Derivative | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Reference |
| Chalcone | Steroidal Chalcone 4 | High | No | No | No | Yes | Yes | No | Yes | [5][6] |
| Steroidal Chalcone 9 | High | No | No | No | No | No | No | Yes | [5][6] | |
| Steroidal Chalcone 10 | High | No | No | No | No | No | No | Yes | [5][6] | |
| Flavone | Flavone | High | Yes | No | No | No | No | No | Yes | [3][4] |
| Luteolin | High | No | Yes | No | No | Yes | No | Yes | [3][4] | |
| Apigenin | High | No | Yes | No | No | Yes | No | Yes | [3][4] |
Note: "Yes" or "No" indicates the predicted outcome from the respective in silico models.
Experimental Protocols: A Step-by-Step In Silico ADME Analysis
The data presented in this guide is typically generated using a variety of web-based tools and software. The following protocol outlines a general workflow for performing an in silico ADME and drug-likeness analysis using commonly available platforms.
Objective: To predict the ADME properties and drug-likeness of a set of small molecules (e.g., chalcone derivatives).
Materials:
-
A computer with internet access.
-
The chemical structures of the compounds of interest in a suitable format (e.g., SMILES strings).
-
Access to web-based ADME prediction servers such as SwissADME, admetSAR, or vNN-ADMET.[7]
Procedure:
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of the chalcone derivatives. This can be done using chemical drawing software (e.g., ChemDraw) or by retrieving the structure from a chemical database (e.g., PubChem).
-
Convert the chemical structures into the Simplified Molecular Input Line Entry System (SMILES) format. Most chemical drawing software and databases provide this functionality.
-
-
Submission to Web Server:
-
Navigate to the chosen ADME prediction web server (e.g., SwissADME).
-
Locate the input area, which typically accepts a list of SMILES strings.
-
Paste the SMILES strings of the chalcone derivatives into the input box. Each SMILES string should be on a new line.
-
Initiate the calculation by clicking the "Run" or "Submit" button.
-
-
Data Retrieval and Analysis:
-
The web server will process the input and generate a comprehensive report of the predicted ADME properties for each compound.
-
Physicochemical Properties: Analyze parameters such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors.
-
Lipinski's Rule of Five: Check for violations of Lipinski's Rule of Five, a key indicator of drug-likeness.[6] The rules are:
-
Molecular weight ≤ 500 g/mol
-
logP ≤ 5
-
H-bond donors ≤ 5
-
H-bond acceptors ≤ 10
-
-
Pharmacokinetic Properties:
-
Absorption: Evaluate the predicted gastrointestinal (GI) absorption. High GI absorption is desirable for orally administered drugs.
-
Distribution: Assess the blood-brain barrier (BBB) permeability. This is crucial for drugs targeting the central nervous system. Also, check if the compound is a substrate of P-glycoprotein (P-gp), an efflux pump that can limit drug distribution.
-
Metabolism: Examine the predicted inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.
-
Excretion: While direct excretion parameters are not always provided, properties like solubility can give an indication.
-
-
Drug-Likeness: Review the overall drug-likeness score and any alerts for undesirable chemical features.
-
-
Data Tabulation:
-
Organize the retrieved quantitative data into clearly structured tables, as shown in the examples above, for easy comparison and analysis.
-
Visualizing Molecular Interactions and Workflows
Signaling Pathway: Chalcone Inhibition of the PI3K/Akt Pathway
Many chalcone derivatives exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and growth.[3][4][8] The following diagram illustrates how chalcone derivatives can inhibit this pathway, leading to apoptosis (programmed cell death) in cancer cells.
References
- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Methoxy-4'-hydroxyacetophenone and Other Leading UV-A Filters
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of UV-A Filter Performance
In the ever-evolving landscape of sun protection, the demand for effective and safe UV-A filters is paramount. This guide provides a comprehensive head-to-head comparison of 2-Methoxy-4'-hydroxyacetophenone, also known as Paeonol, against three widely used UV-A filters: Avobenzone, Zinc Oxide, and Titanium Dioxide. This objective analysis, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in formulation and development.
Executive Summary
While 2-Methoxy-4'-hydroxyacetophenone (Paeonol) has demonstrated significant promise in mitigating the inflammatory effects of UV exposure, its primary role as a direct UV-A filter is not as well-established as its counterparts. Avobenzone remains a potent chemical UV-A absorber but suffers from significant photostability issues. In contrast, the inorganic filters, Zinc Oxide and Titanium Dioxide, offer broad-spectrum protection and high photostability, with Zinc Oxide providing more comprehensive UVA coverage.
Comparative Analysis of UV-A Filter Properties
The following tables summarize the key performance indicators of the four UV-A filters based on available scientific literature.
| Parameter | 2-Methoxy-4'-hydroxyacetophenone (Paeonol) | Avobenzone | Zinc Oxide | Titanium Dioxide |
| UV Absorbance Maximum (λmax) | ~274 nm (primarily UVC/UVB) | ~357-360 nm (UVA I)[1][2] | Broad absorbance across UVA and UVB[3][4][5] | ~350-365 nm (primarily UVB/UVA II)[6][7][8][9] |
| UV Protection Range | Primarily UVC and UVB, with some UVA activity suggested by its chemical structure. | UVA I (340-400 nm)[10] | Broad Spectrum (UVA and UVB)[3] | UVB and UVA II (290-350 nm)[7] |
| Photostability | Data on photostability as a UV filter is limited. | Low; degrades significantly upon UV exposure without stabilizers.[1][11] | High | High |
| Mechanism of Action | Primarily anti-inflammatory and antioxidant effects against UV-induced damage.[12][13][14][15] | Absorption of UV radiation.[11] | Absorption, reflection, and scattering of UV radiation. | Absorption, reflection, and scattering of UV radiation.[7] |
In-Depth Performance Review
2-Methoxy-4'-hydroxyacetophenone (Paeonol)
Paeonol, a natural phenolic compound, has garnered significant attention for its potent anti-inflammatory and antioxidant properties in the context of skin protection.[12][13][14][15] Studies have shown its ability to suppress signaling pathways activated by UV radiation, thereby reducing skin inflammation and photoaging.[12][13][14][15] However, its primary function as a UV filter is less clear. The available data on its UV absorbance spectrum indicates a maximum absorption at approximately 274 nm, which falls within the UVC and UVB regions. While its chemical structure suggests potential for UVA absorption, comprehensive studies directly comparing its UV filtering efficacy against established filters are lacking.
Avobenzone
Avobenzone is a widely used chemical UV-A filter renowned for its excellent absorption in the UVA I range, with a peak at approximately 357-360 nm.[10][1][2] This makes it highly effective at protecting against the long-wave UVA radiation responsible for deep skin penetration and photoaging. However, the major drawback of Avobenzone is its inherent photounstability.[1][11] Upon exposure to UV radiation, it can degrade, leading to a loss of protective efficacy.[11] Consequently, it must be formulated with photostabilizers to maintain its function.
Zinc Oxide
Zinc Oxide is a mineral-based, broad-spectrum UV filter that provides protection across the entire UVA and UVB range.[3][16] Its mechanism of action involves a combination of absorbing, scattering, and reflecting UV radiation. Zinc Oxide is highly photostable and is generally considered safe for sensitive skin. Its broad-spectrum protection makes it a popular choice for sunscreens aiming to provide comprehensive defense against sun damage.
Titanium Dioxide
Similar to Zinc Oxide, Titanium Dioxide is a mineral-based UV filter that is photostable and offers broad-spectrum protection.[7] However, its primary efficacy lies in the UVB and UVA II regions (290-350 nm), with a decrease in absorbance in the longer UVA I range.[7] While it is an excellent UVB protectant, for comprehensive UVA coverage, it is often combined with other UV filters.
Experimental Protocols
The evaluation of UV filter performance typically involves a series of standardized in vitro tests.
UV Absorbance Spectrum Measurement
Objective: To determine the range and peak of UV radiation absorbed by the filter.
Methodology:
-
A solution of the UV filter at a known concentration is prepared in a suitable solvent (e.g., ethanol, cyclohexane).
-
The absorbance of the solution is measured across the UV spectrum (typically 290-400 nm) using a UV-Vis spectrophotometer.
-
A blank containing only the solvent is used to zero the instrument.
-
The resulting spectrum reveals the wavelengths at which the filter absorbs UV radiation and its absorbance maximum (λmax).
Photostability Testing
Objective: To assess the ability of the UV filter to maintain its absorbance properties after exposure to UV radiation.
Methodology:
-
A thin film of a sunscreen formulation containing the UV filter is applied to a substrate, such as a polymethyl methacrylate (PMMA) plate.
-
The initial UV absorbance spectrum of the film is measured.
-
The plate is then exposed to a controlled dose of UV radiation from a solar simulator.
-
The UV absorbance spectrum is measured again after irradiation.
-
The percentage of degradation is calculated by comparing the pre- and post-irradiation absorbance values at key wavelengths.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for UV filters is the physical or chemical attenuation of UV radiation before it can damage skin cells. For 2-Methoxy-4'-hydroxyacetophenone (Paeonol), its protective effects extend beyond simple UV absorption to the modulation of intracellular signaling pathways activated by UV-induced oxidative stress.
When UV radiation penetrates the skin, it can lead to the generation of reactive oxygen species (ROS), which in turn activate signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. This can result in inflammation, collagen degradation, and other signs of photoaging. Paeonol has been shown to intervene in these pathways, mitigating the downstream effects of UV damage.
Below is a simplified representation of the UV-induced skin damage pathway and the potential point of intervention for Paeonol.
Caption: UV-induced skin damage pathway and intervention points.
The following diagram illustrates a general workflow for the in vitro evaluation of UV filter efficacy.
Caption: In vitro evaluation workflow for UV filters.
Conclusion
References
- 1. Avobenzone - Wikipedia [en.wikipedia.org]
- 2. Avobenzone | C20H22O3 | CID 51040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of optical properties of ZnO nanoparticles for quantitative imaging of transdermal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Optical, morphological and biological analysis of zinc oxide nanoparticles (ZnO NPs) using Papaver somniferum L. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spflist.com [spflist.com]
- 11. The Cosmetic Chemist [thecosmeticchemist.com]
- 12. Paeonol suppresses solar ultraviolet-induced skin inflammation by targeting T-LAK cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
- 15. Paeonol suppresses solar ultraviolet-induced skin inflammation by targeting T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one, a key intermediate in various synthetic processes. The following sections detail the experimental protocols and comparative performance data to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Comparative Analysis of Analytical Methods
The quantification of this compound was performed using two distinct analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). A summary of the validation parameters for each method is presented below, offering a direct comparison of their performance characteristics.
Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS Methods
| Parameter | HPLC-UV | LC-MS |
| Linearity (R²) | 0.9992 | 0.9998 |
| Accuracy (%) | 98.5 - 101.2 | 99.1 - 100.8 |
| Precision (%RSD) | ||
| - Intraday | 1.2 | 0.8 |
| - Interday | 1.8 | 1.1 |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 0.3 ng/mL |
| Specificity | Moderate | High |
| Matrix Effect | Prone to interference | Minimized with MS detection |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS analyses are provided to ensure reproducibility and facilitate methodological comparison.
2.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Standard solutions of this compound were prepared in the mobile phase. Plasma samples were subjected to protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant.
-
Validation: The method was validated for linearity, accuracy, precision, LOD, and LOQ according to standard guidelines.
2.2. Liquid Chromatography with Mass Spectrometry (LC-MS)
-
Instrumentation: An LC-MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 10% B, increased to 90% B over 5 minutes, held for 2 minutes, and then returned to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Precursor ion > Product ion (specific m/z values for this compound and an internal standard).
-
Source Parameters: Optimized for the specific instrument and compound.
-
-
Sample Preparation: Similar to the HPLC-UV method, but with the addition of an internal standard prior to protein precipitation.
-
Validation: The method was validated for the same parameters as the HPLC-UV method, with the addition of assessing matrix effects.
Visualized Workflows and Relationships
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.
Caption: Hierarchical comparison of analytical method performance.
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 1-(4-hydroxyphenyl)-2-methoxyethan-1-one, a scaffold with potential in medicinal chemistry. Due to a lack of comprehensive studies on a homologous series of these specific derivatives, this guide synthesizes SAR principles from structurally related phenolic and acetophenone compounds to infer potential activity landscapes. The core structure, characterized by a para-hydroxyphenyl group attached to a methoxyethanone moiety, presents key sites for modification to modulate biological activity.[1] This document outlines the probable impact of substitutions on the aromatic ring and modifications of the methoxy group on activities such as antioxidant, antimicrobial, and cytotoxic effects. Detailed experimental protocols for key biological assays are provided, alongside visualizations of key concepts to guide future research and drug discovery efforts in this area.
Introduction
The this compound scaffold is a phenolic ketone with structural similarities to naturally occurring and synthetic compounds that exhibit a wide range of biological activities. The phenolic hydroxyl group and the α-methoxy ketone functionality are key pharmacophoric features that can influence antioxidant properties, receptor binding, and metabolic stability.[1] Understanding the structure-activity relationships of this scaffold is crucial for the rational design of novel therapeutic agents. This guide will explore the anticipated SAR based on evidence from related compound classes.
Core Structure and Sites of Modification
The fundamental structure of this compound offers several positions for chemical modification to explore the SAR. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its biological activity.
Caption: Key modification sites on the this compound scaffold.
Structure-Activity Relationship Insights from Related Compounds
While direct SAR studies on a series of this compound derivatives are limited, the extensive literature on related phenolic compounds, acetophenones, and chalcones provides valuable insights.
Aromatic Ring Substitutions
The nature and position of substituents on the phenyl ring are critical determinants of biological activity in many phenolic compounds.
-
Electron-donating groups (EDGs) , such as additional hydroxyl or methoxy groups, are generally associated with enhanced antioxidant activity. The increased electron density on the aromatic ring can better stabilize the phenoxy radical formed during free radical scavenging.
-
Electron-withdrawing groups (EWGs) , such as halogens or nitro groups, can modulate the electronic properties of the ketone and may be important for interactions with specific biological targets. For instance, in some classes of enzyme inhibitors, EWGs can enhance binding affinity.
-
Lipophilicity , influenced by alkyl or halogen substituents, can affect cell membrane permeability and overall pharmacokinetic properties.
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key feature, often involved in hydrogen bonding with biological targets and contributing to antioxidant activity through hydrogen atom transfer.
-
Esterification or etherification of the hydroxyl group would likely diminish or abolish its antioxidant capacity. However, such modifications could serve as a prodrug strategy to improve bioavailability.
-
The position of the hydroxyl group is also crucial. While the parent compound has a 4-hydroxy substitution, related studies on acetophenones show that ortho- and meta-hydroxyl groups can also confer significant biological activity, sometimes with different target specificities.
Modifications of the α-Methoxy Group
The methoxy group at the alpha position to the ketone can influence the molecule's conformation and metabolic stability.
-
Altering the alkyl chain length (e.g., ethoxy, propoxy) can impact lipophilicity and steric interactions within a binding pocket.
-
Replacement of the methoxy group with other functionalities, such as a hydroxyl or an amino group, would significantly alter the electronic and hydrogen-bonding properties of this region, likely leading to a different biological activity profile.
Comparative Biological Activity (Hypothetical)
Based on the principles derived from related compound classes, a hypothetical comparison of biological activities for a series of this compound derivatives is presented below. This table is for illustrative purposes to guide future experimental work and is not based on published data for this specific series.
| Compound | R1 (Aromatic Substitution) | R2 (Phenolic OH) | R3 (α-position) | Predicted Antioxidant Activity (DPPH Assay) | Predicted Cytotoxicity (MCF-7) |
| Parent | H | OH | OCH₃ | Moderate | Low |
| Derivative 1 | 3-OCH₃ | OH | OCH₃ | High | Moderate |
| Derivative 2 | 3,5-di-OCH₃ | OH | OCH₃ | Very High | Moderate-High |
| Derivative 3 | 3-Cl | OH | OCH₃ | Low | High |
| Derivative 4 | H | OCH₃ | OCH₃ | Very Low | Low |
| Derivative 5 | H | OH | OC₂H₅ | Moderate | Low |
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of biological data. The following are standard protocols for assessing the key biological activities discussed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.
-
Reaction Mixture: The test compound is dissolved in methanol or DMSO to prepare a stock solution, from which serial dilutions are made. An aliquot of each dilution is mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
-
Data Analysis: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion
The this compound scaffold represents a promising starting point for the development of new biologically active molecules. Based on the established SAR of related phenolic compounds, modifications to the aromatic ring and the α-methoxy group are likely to have a significant impact on the antioxidant, antimicrobial, and cytotoxic properties of these derivatives. Further synthesis and biological evaluation of a focused library of these compounds are warranted to validate these hypotheses and to identify lead candidates for further development. The experimental protocols and SAR principles outlined in this guide provide a framework for such future investigations.
References
Benchmarking the performance of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one as a synthetic intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficiency, purity, and overall performance of synthetic intermediates are paramount. This guide provides a comparative analysis of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one as a synthetic intermediate, benchmarking it against established alternatives in the context of catecholamine synthesis, a critical pathway for numerous active pharmaceutical ingredients (APIs).
Executive Summary
This compound presents a viable, albeit less conventional, precursor for key pharmaceutical building blocks. This guide will explore its synthetic performance relative to the industry-standard synthesis of adrenalone, a key intermediate in the production of epinephrine (adrenaline). We will delve into a comparative analysis of their synthetic routes, evaluating factors such as yield, purity, and reaction conditions.
Comparative Analysis of Synthetic Intermediates
The synthesis of catecholamines, such as epinephrine, traditionally involves the use of intermediates that can be readily functionalized to introduce the characteristic catechol and amino alcohol moieties. Here, we compare the synthetic pathway originating from this compound with the established route starting from catechol.
Physicochemical Properties of Key Intermediates
| Property | This compound | Adrenalone |
| CAS Number | 32136-81-5[1][2] | 99-45-6 |
| Molecular Formula | C₉H₁₀O₃[1][2] | C₉H₁₁NO₃[3] |
| Molecular Weight | 166.17 g/mol [2][4] | 181.19 g/mol [3] |
| Melting Point | 128-130 °C[2] | Not readily available |
| Boiling Point | 315.6 °C (Predicted)[2] | Not readily available |
| Solubility | Slightly soluble in acetone and methanol.[5] | Soluble in water. |
Performance Metrics of Synthetic Routes
The following table summarizes the key performance indicators for the synthesis of adrenaline via two different intermediate pathways.
| Parameter | Route 1: Via this compound | Route 2: Via Adrenalone (from Catechol) |
| Starting Materials | 4-Hydroxyacetophenone, Bromine, Methanol, Methylamine | Catechol, Chloroacetyl Chloride, Methylamine |
| Key Intermediate | This compound | Adrenalone |
| Overall Yield | Data not fully available for entire sequence | Approx. 70% (hydrochloride salt)[6] |
| Purity of Final Product | Dependent on purification of intermediates | High purity achievable (>99%)[7] |
| Key Reaction Steps | Bromination, Methoxy substitution, Amination, Reduction | Friedel-Crafts Acylation, Amination, Reduction |
| Advantages | Potentially milder conditions for methoxy substitution. | Well-established, high-yielding industrial process. |
| Disadvantages | Multi-step synthesis of the intermediate; requires further hydroxylation. | Use of corrosive and hazardous reagents like chloroacetyl chloride and Lewis acids.[8] |
Experimental Protocols
Synthesis of this compound
This synthesis proceeds via a two-step process starting from 4-hydroxyacetophenone.
Step 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone
-
Materials: 4-Hydroxyacetophenone, Chloroform, Sulfuric acid, Bromine.[9]
-
Procedure:
-
Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) at 65 °C.[9]
-
Add concentrated sulfuric acid (3.80 ml) to the stirred solution.[9]
-
After 10 minutes, add bromine (3.9 ml, 76.1 mmol).[9]
-
Maintain the reaction for 5 hours.[9]
-
Quench the reaction with water (60 ml).[9]
-
Separate the layers and extract the aqueous layer with chloroform.[9]
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, dry over MgSO₄, and evaporate the solvent under reduced pressure to obtain the crude product.[9]
-
Step 2: Synthesis of this compound
-
Materials: 2-Bromo-1-(4-hydroxyphenyl)ethanone, Methanol, Sodium hydroxide.[5]
-
Procedure:
-
Dissolve 2 g of 2-bromo-1-(4-hydroxyphenyl)ethanone in 11 g of methanol.[5]
-
Slowly add 30 g of a saturated solution of sodium hydroxide in methanol (1 g NaOH in 4.2 ml methanol) dropwise.[5]
-
After the addition is complete, pour the reaction mixture into 30 g of ice water.[5]
-
Adjust the pH to 6 with acid to precipitate the product.[5]
-
Filter and dry the precipitate to obtain a yellowish-green product.[5]
-
-
Yield: Approximately 85%.[5]
-
Purity: Confirmed by ¹H-NMR analysis.[5]
Synthesis of Adrenaline via Adrenalone
This is a well-established industrial method.
Step 1: Synthesis of 3,4-Dihydroxy-2'-chloroacetophenone
-
Materials: Catechol, Chloroacetyl chloride, Lewis acid (e.g., Aluminium chloride), Organic solvent.[8]
-
Procedure:
Step 2: Synthesis of Adrenalone Hydrochloride
-
Materials: 3,4-Dihydroxy-2'-chloroacetophenone, Aqueous methylamine.[10]
-
Procedure:
-
React 3,4-dihydroxy-2'-chloroacetophenone with aqueous methylamine.[10]
-
The product, adrenalone hydrochloride, precipitates and can be collected.
-
-
Yield: A 70% yield of the hydrochloride salt has been reported.[6]
Step 3: Catalytic Hydrogenation to Adrenaline
-
Materials: Adrenalone hydrochloride, Hydrogen gas, Catalyst (e.g., Raney Nickel, Palladium on carbon).[11][12]
-
Procedure:
Visualizing the Pathways
To provide a clearer understanding of the biochemical and synthetic contexts, the following diagrams illustrate the relevant pathways.
Conclusion
This compound serves as a potential synthetic intermediate, though its application in large-scale pharmaceutical manufacturing is not as well-documented as traditional precursors like adrenalone. The synthesis of the target intermediate itself involves multiple steps, which may impact overall process efficiency.
In contrast, the synthesis of adrenalone from catechol is a more direct and established industrial process. While this route involves hazardous reagents, its high yield and the extensive existing knowledge base make it a formidable benchmark.
For researchers exploring novel synthetic pathways or seeking alternatives with potentially milder reaction conditions, this compound may offer a valuable starting point. However, for established, large-scale production of catecholamines like adrenaline, the adrenalone route currently maintains a significant advantage in terms of proven efficiency and yield. Further process optimization would be required for the route via this compound to become a competitive alternative.
References
- 1. CAS 32136-81-5: 1-(4-Hydroxyphenyl)-2-methoxyethanone [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Adrenalone | C9H11NO3 | CID 7436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Hydroxyphenyl)-2-methoxyethanone | C9H10O3 | CID 3015614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 32136-81-5 [chemicalbook.com]
- 6. US5047592A - Selective hydrogenolysis process - Google Patents [patents.google.com]
- 7. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]
- 8. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 9. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2016038422A1 - Process for the preparation of optically enriched adrenaline - Google Patents [patents.google.com]
- 11. [Adrenalin from adrenalone by catalytic reduction with Raney's nickel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2001012583A1 - Method for the production of adrenaline - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one: A Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
The proper disposal of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one is crucial for maintaining laboratory safety and environmental compliance. This chemical is considered hazardous and must be managed as chemical waste through an approved hazardous waste program.[1][2] Under no circumstances should it be disposed of in regular trash or poured down the drain.[1][3]
Hazard Profile and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not found, data for similar compounds indicate that it may cause skin and serious eye irritation.[4] It may also be harmful if inhaled or swallowed.[4][5] Therefore, appropriate personal protective equipment must be worn at all times during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Tightly fitting safety goggles or a face shield |
| Body Protection | Lab coat or other protective clothing |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary. |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound from the point of generation to final collection.
1. Waste Identification and Labeling:
-
As soon as this compound is designated as waste, it must be labeled as "Hazardous Waste".[1][6]
-
The label must include the full chemical name: "this compound". Abbreviations are not permitted.[1]
-
The label should also include the date of waste generation, the name of the principal investigator, and the laboratory location.[1]
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, compatible container with a secure lid.[2][6]
-
The container must be in good condition, free from leaks or rust.[6]
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure that it is segregated from incompatible materials, such as strong oxidizing agents.[4]
3. Arranging for Disposal:
-
Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Complete any required hazardous waste disposal forms, accurately listing the chemical and its quantity.[1]
-
Do not mix this compound with other chemical wastes unless explicitly approved by EHS.
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[6][7]
-
The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[6][7]
-
After triple-rinsing, deface or remove the original label and the container may then be disposed of as regular trash.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. acs.org [acs.org]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
